LY 301875
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C30H34N4O10S |
|---|---|
Molecular Weight |
642.7 g/mol |
IUPAC Name |
(2S,4S)-4-(4-carboxyphenoxy)-1-[(2S)-2-[4-[(2-sulfobenzoyl)amino]imidazol-1-yl]octanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C30H34N4O10S/c1-2-3-4-5-9-23(33-17-26(31-18-33)32-27(35)22-8-6-7-10-25(22)45(41,42)43)28(36)34-16-21(15-24(34)30(39)40)44-20-13-11-19(12-14-20)29(37)38/h6-8,10-14,17-18,21,23-24H,2-5,9,15-16H2,1H3,(H,32,35)(H,37,38)(H,39,40)(H,41,42,43)/t21-,23-,24-/m0/s1 |
InChI Key |
HHFYOGBTLFTWQX-XWGVYQGASA-N |
Isomeric SMILES |
CCCCCC[C@@H](C(=O)N1C[C@H](C[C@H]1C(=O)O)OC2=CC=C(C=C2)C(=O)O)N3C=C(N=C3)NC(=O)C4=CC=CC=C4S(=O)(=O)O |
Canonical SMILES |
CCCCCCC(C(=O)N1CC(CC1C(=O)O)OC2=CC=C(C=C2)C(=O)O)N3C=C(N=C3)NC(=O)C4=CC=CC=C4S(=O)(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Enigmatic Profile of LY301875: A Search for a Mechanism of Action
A comprehensive review of publicly available scientific literature and clinical trial data reveals a significant information gap regarding the compound designated as LY301875. At present, there is no discernible body of research detailing its mechanism of action, associated signaling pathways, or quantitative data from experimental studies.
Extensive searches for "LY301875" in established pharmacological databases and clinical trial registries have not yielded specific information for a compound with this identifier. While numerous other compounds with the "LY" prefix, developed by Eli Lilly and Company, are well-documented with distinct therapeutic targets and mechanisms, LY301875 remains conspicuously absent from these records. For instance, compounds such as LY3016859 for chronic pain, LY500307 for schizophrenia, and LY3841136 are associated with specific clinical investigations. However, no such data is available for LY301875.
This lack of information suggests several possibilities:
-
Internal Designation: LY301875 may be an internal codename for a compound that has not yet been disclosed publicly. Pharmaceutical companies often use internal identifiers during early-stage research and development, which may differ from the final designated name.
-
Discontinued (B1498344) Development: The compound may have been discontinued in the early phases of development, prior to extensive publication of its pharmacological profile.
-
Data Unavailability: Research and data pertaining to LY301875 may exist but may not be publicly accessible at this time.
Without any foundational scientific literature or data, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations of its signaling pathways as requested. Further clarification on the identity of LY301875 or the availability of proprietary data would be necessary to proceed with a detailed analysis of its mechanism of action.
An In-depth Technical Guide to the AT1 Receptor Binding Affinity of LY301875
This technical guide provides a detailed overview of the binding affinity of LY301875 for the Angiotensin II Type 1 (AT1) receptor. It is intended for researchers, scientists, and professionals in the field of drug development. This document summarizes quantitative binding data, outlines a representative experimental protocol for determining receptor affinity, and visualizes key pathways and workflows.
Core Focus: LY301875 and the AT1 Receptor
LY301875 is recognized as a potent and orally active antagonist of the Angiotensin II Type 1 (AT1) receptor.[1] The AT1 receptor, a G protein-coupled receptor (GPCR), is a primary mediator of the physiological and pathophysiological actions of Angiotensin II, playing a crucial role in cardiovascular regulation.[2] Understanding the binding affinity of antagonists like LY301875 is fundamental in the development of therapeutics for conditions such as hypertension.
Quantitative Binding Data
The binding affinity of LY301875 for the AT1 receptor has been quantified, providing insight into its potency. The available data is summarized in the table below.
| Parameter | Value | Units | Notes |
| pKB | 9.6 | The negative logarithm of the antagonist dissociation constant (KB). A higher value indicates greater binding affinity.[1] | |
| KB | 0.251 | nM | Calculated from the pKB value (KB = 10-pKB). Represents the concentration of the antagonist required to occupy 50% of the receptors at equilibrium. |
Experimental Protocol: Radioligand Binding Assay
The determination of AT1 receptor binding affinity for a compound like LY301875 is typically achieved through a competitive radioligand binding assay. This method measures the ability of an unlabeled compound (the competitor, e.g., LY301875) to displace a radiolabeled ligand that is known to bind to the receptor.
Materials and Reagents
-
Receptor Source: Cell membranes prepared from tissues or cell lines expressing the AT1 receptor (e.g., rat liver membranes).[3][4]
-
Radioligand: A high-affinity radiolabeled AT1 receptor ligand, commonly [125I]Sar1,Ile8-Angiotensin II.[3][4]
-
Unlabeled Competitor: LY301875 at various concentrations.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration Apparatus: Glass fiber filters (e.g., GF/C) and a vacuum manifold system.[5]
-
Scintillation Counter: For measuring radioactivity.
Procedure
-
Membrane Preparation: Homogenize the receptor-expressing tissue or cells in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend it in the assay buffer. Determine the protein concentration of the membrane preparation.[5]
-
Assay Setup: The assay is typically performed in a 96-well plate format.[5]
-
Incubation: To each well, add the membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the unlabeled competitor (LY301875). Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled AT1 antagonist).
-
Equilibration: Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).[5]
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a vacuum manifold. The filters will trap the membranes with the bound radioligand. Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.[5]
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of LY301875 that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
-
The IC50 value can be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Experimental Workflow
AT1 Receptor Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 5. giffordbioscience.com [giffordbioscience.com]
An In-Depth Technical Guide to LY 301875: A Potent Angiotensin II Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY 301875 is a potent and orally active non-peptide antagonist of the angiotensin II receptor type 1 (AT1). This document provides a comprehensive overview of its chemical structure, physicochemical properties, and pharmacological profile. Detailed experimental protocols for in vitro and in vivo characterization are presented, along with a summary of its effects on the cardiovascular system. The information compiled herein is intended to serve as a valuable resource for researchers engaged in the study of the renin-angiotensin system and the development of novel cardiovascular therapeutics.
Chemical Structure and Properties
This compound is a synthetic organic molecule with a complex structure designed for high-affinity binding to the AT1 receptor.
Chemical Structure:
A 2D representation of the chemical structure of this compound is available through public chemical databases such as PubChem.
Physicochemical Properties:
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| IUPAC Name | (2S,4S)-4-(4-carboxyphenoxy)-1-[(2S)-2-[4-[(2-sulfobenzoyl)amino]imidazol-1-yl]octanoyl]pyrrolidine-2-carboxylic acid | PubChem |
| Molecular Formula | C₃₀H₃₄N₄O₁₀S | PubChem |
| Molecular Weight | 642.7 g/mol | PubChem |
| CAS Number | 154668-27-6 | IUPHAR/BPS Guide to PHARMACOLOGY |
| SMILES | CCCCCC--INVALID-LINK--O)OC2=CC=C(C=C2)C(=O)O">C@@HN3C=C(N=C3)NC(=O)C4=CC=CC=C4S(=O)(=O)O | PubChem |
| pKB | 9.6 | MedchemExpress |
Pharmacological Properties
This compound functions as a selective and potent antagonist of the angiotensin II type 1 (AT1) receptor. Its primary mechanism of action involves blocking the binding of angiotensin II to the AT1 receptor, thereby inhibiting the downstream signaling pathways that lead to vasoconstriction, aldosterone (B195564) release, and other physiological effects contributing to hypertension.
In Vitro Pharmacology
In Vivo Pharmacology
As an AT1 receptor antagonist, this compound is expected to exhibit antihypertensive effects in vivo by preventing the pressor response to angiotensin II.[2][3][4] Preclinical studies in animal models, such as spontaneously hypertensive rats, are typically employed to evaluate the efficacy and duration of action of such compounds.[5][6][7][8]
Signaling Pathways
The angiotensin II type 1 (AT1) receptor is a G protein-coupled receptor (GPCR) that, upon activation by angiotensin II, initiates a cascade of intracellular signaling events. By blocking this interaction, this compound inhibits these pathways.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of this compound.
In Vitro Radioligand Binding Assay for AT1 Receptor
This protocol is a standard method for determining the binding affinity of a compound for the AT1 receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for the AT1 receptor through competitive binding with a radiolabeled ligand.
Materials:
-
Radioligand: [¹²⁵I]Sar¹,Ile⁸-Angiotensin II
-
Membrane Preparation: Tissues or cells expressing the AT1 receptor (e.g., rat liver membranes, CHO cells transfected with the human AT1 receptor).
-
Test Compound: this compound
-
Non-specific Binding Control: A high concentration of an unlabeled AT1 receptor antagonist (e.g., Losartan).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% BSA, pH 7.4.
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the membrane preparation, the radioligand at a concentration close to its Kd, and varying concentrations of this compound.
-
For total binding wells, add only the membrane preparation and radioligand.
-
For non-specific binding wells, add the membrane preparation, radioligand, and a saturating concentration of the non-specific binding control.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Measurement of Antihypertensive Effect in Conscious Rats
This protocol describes a method to assess the in vivo efficacy of this compound in a relevant animal model of hypertension.
Objective: To evaluate the effect of orally administered this compound on blood pressure in conscious, freely moving spontaneously hypertensive rats (SHR).[5][6][7][8]
Materials:
-
Animals: Adult male Spontaneously Hypertensive Rats (SHR).
-
Test Compound: this compound formulated for oral administration.
-
Vehicle Control: The formulation vehicle without the active compound.
-
Blood Pressure Monitoring System: Telemetry or tail-cuff method.
-
Animal Housing: Individual cages allowing for free movement.
Procedure:
-
Surgically implant telemetry transmitters for continuous blood pressure monitoring or acclimatize the rats to the tail-cuff apparatus.
-
Allow for a recovery period after surgery or a sufficient acclimatization period.
-
Record baseline blood pressure and heart rate for a defined period (e.g., 24-48 hours).
-
Randomly assign rats to treatment groups (vehicle control and different doses of this compound).
-
Administer the test compound or vehicle orally at a specific time each day for the duration of the study.
-
Continuously monitor blood pressure and heart rate throughout the study period.
-
Analyze the data to determine the effect of this compound on systolic, diastolic, and mean arterial pressure, as well as heart rate, compared to the vehicle control group.
-
Plot the time course of the antihypertensive effect to assess the onset and duration of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Nitric oxide synthase inhibition accelerates the pressor response to low-dose angiotensin II, exacerbates target organ damage, and induces renin escape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pressor response to angiotensin II is enhanced in aged mice and associated with inflammation, vasoconstriction and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced slow-pressor response to angiotensin II in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Study of the Antihypertensive Effect of Laurus nobilis in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. storage.imrpress.com [storage.imrpress.com]
- 8. Antihypertensive Effects of Corn Silk Extract and Its Novel Bioactive Constituent in Spontaneously Hypertensive Rats: The Involvement of Angiotensin-Converting Enzyme Inhibition | MDPI [mdpi.com]
An In-depth Technical Guide to the Synthesis and Derivatives of LY 301875
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, derivatives, and mechanism of action of LY 301875, a potent and selective 5-HT1A receptor ligand. The document details a proposed synthetic pathway for this compound, based on established chemical principles for analogous isoindoline-1,3-dione derivatives. Furthermore, it explores the structure-activity relationships (SAR) of related compounds, presenting quantitative biological data to inform future drug discovery and development efforts. A detailed schematic of the 5-HT1A receptor signaling cascade is provided to contextualize the pharmacological effects of these molecules. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and neuroscience.
Introduction
Serotonin (5-hydroxytryptamine, 5-HT) is a critical neurotransmitter that modulates a wide array of physiological and pathological processes within the central nervous system. Among the numerous 5-HT receptor subtypes, the 5-HT1A receptor has garnered significant attention as a therapeutic target for various neuropsychiatric disorders, including anxiety and depression. This compound, chemically known as 2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-4,4-dimethyl-1,3-isoindolinedione, is a notable ligand for the 5-HT1A receptor. This guide elucidates the synthetic chemistry of this compound and its derivatives, their biological activities, and the underlying signaling mechanisms.
Synthesis of this compound
While a specific, publicly available, step-by-step synthesis protocol for this compound is not readily found in the literature, a plausible and efficient synthetic route can be designed based on the well-established chemistry of N-substituted phthalimides and isoindoline-1,3-diones. The proposed synthesis involves a two-step process, beginning with the formation of an N-substituted 4,4-dimethylphthalimide intermediate, followed by its coupling with 1-(2-methoxyphenyl)piperazine (B120316).
Proposed Synthetic Pathway
The proposed synthesis of this compound is outlined below. This pathway leverages the Gabriel synthesis methodology for the introduction of the ethylamine (B1201723) linker to the phthalimide (B116566) core.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of N-(2-Chloroethyl)-4,4-dimethylphthalimide (3)
-
Synthesis of N-(2-Hydroxyethyl)-4,4-dimethylphthalimide (2): In a round-bottom flask equipped with a reflux condenser, 4,4-dimethylphthalic anhydride (1 equivalent) is dissolved in a suitable solvent such as glacial acetic acid. To this solution, 2-aminoethanol (1.1 equivalents) is added. The reaction mixture is heated to reflux for 4-6 hours. After cooling to room temperature, the mixture is poured into ice-water, and the resulting precipitate is collected by filtration, washed with water, and dried to yield N-(2-hydroxyethyl)-4,4-dimethylphthalimide.
-
Chlorination of N-(2-Hydroxyethyl)-4,4-dimethylphthalimide (2): The dried intermediate 2 (1 equivalent) is suspended in an inert solvent like dichloromethane. Thionyl chloride (1.2 equivalents) is added dropwise at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-16 hours. The solvent and excess thionyl chloride are removed under reduced pressure. The crude product, N-(2-chloroethyl)-4,4-dimethylphthalimide (3), is purified by recrystallization.
Step 2: Synthesis of this compound
-
N-Alkylation of 1-(2-Methoxyphenyl)piperazine (4): To a solution of 1-(2-methoxyphenyl)piperazine (1 equivalent) in a polar aprotic solvent such as acetonitrile (B52724) or DMF, a base like potassium carbonate (2-3 equivalents) is added. The mixture is stirred at room temperature for 30 minutes. N-(2-chloroethyl)-4,4-dimethylphthalimide (3) (1.1 equivalents) is then added, and the reaction mixture is heated to reflux for 18-24 hours. The reaction progress can be monitored by thin-layer chromatography.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature and the inorganic salts are filtered off. The solvent is evaporated under reduced pressure. The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated. The crude product, this compound, is then purified by column chromatography on silica (B1680970) gel to afford the final compound.
Derivatives of this compound and Structure-Activity Relationship (SAR)
The isoindoline-1,3-dione scaffold of this compound offers multiple points for chemical modification to explore the structure-activity relationship and optimize pharmacological properties. Key areas for derivatization include:
-
Substitution on the Phthalimide Ring: Introduction of various substituents on the aromatic ring of the isoindoline-1,3-dione moiety can influence lipophilicity, electronic properties, and steric interactions with the receptor.
-
Modification of the Alkyl Linker: The length and nature of the ethyl linker between the phthalimide and piperazine (B1678402) moieties can be altered to probe the optimal distance and flexibility for receptor binding.
-
Substitution on the Phenylpiperazine Moiety: Modifications on the methoxy-substituted phenyl ring of the piperazine can significantly impact affinity and selectivity for the 5-HT1A receptor.
Quantitative Data for this compound Derivatives
The following table summarizes the binding affinities (Ki) of various isoindoline-1,3-dione and related derivatives for the 5-HT1A receptor. This data provides valuable insights into the SAR of this class of compounds.
| Compound ID | R1 (Phthalimide) | R2 (Phenylpiperazine) | Linker Length | Ki (nM) for 5-HT1A |
| This compound Analog 1 | 4,4-dimethyl | 2-methoxy | 2 carbons | Data not available |
| p-MPPI Analog 1 | 6-nitro-3-phenyl | 2-methoxy | 2 carbons | 0.05 |
| p-MPPI Analog 2 | 3-hydroxy-6-iodo-3-phenyl | 2-methoxy | 2 carbons | 0.65 |
| p-MPPI Analog 3 | 6-iodo-3-phenyl | 2-methoxy | 2 carbons | 0.07 |
| Pyrrolidin-2-one 1 | 5-(4-bromophenyl) | 2-methoxy | 2 carbons | 1.09 |
| Pyrrolidin-2-one 2 | 5-(4-iodophenyl) | 2-methoxy | 2 carbons | 2.54 |
| Isoindol-1-one | Unsubstituted | 2-methoxy | 2 carbons | 14.9 |
Data for p-MPPI analogs and other derivatives are from studies on structurally related compounds and serve as a reference for SAR.
Mechanism of Action: 5-HT1A Receptor Signaling
This compound and its derivatives exert their pharmacological effects by acting as ligands at the 5-HT1A receptor, which is a G-protein coupled receptor (GPCR) of the Gi/o family. The activation of this receptor initiates a cascade of intracellular signaling events that ultimately modulate neuronal excitability.
Signaling Pathway Diagram
The following diagram illustrates the key downstream signaling pathways activated upon 5-HT1A receptor stimulation.
Caption: 5-HT1A receptor signaling cascade.
Key Signaling Events
-
Inhibition of Adenylyl Cyclase: The Gαi subunit of the activated G-protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA).
-
Modulation of Ion Channels: The Gβγ subunit directly interacts with ion channels. It promotes the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane. Simultaneously, it inhibits voltage-gated calcium channels, reducing calcium influx and subsequent neurotransmitter release.
-
Regulation of Kinase Pathways: The 5-HT1A receptor can also modulate the activity of other signaling pathways, including the mitogen-activated protein kinase (MAPK/ERK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways, which are involved in cell growth, survival, and synaptic plasticity.
Conclusion
This technical guide provides a foundational understanding of the synthesis, derivatization, and mechanism of action of this compound and related 5-HT1A receptor ligands. The proposed synthetic route offers a practical approach for the preparation of these compounds, while the compiled biological data and SAR insights can guide the design of novel and more effective therapeutic agents targeting the 5-HT1A receptor. The detailed elucidation of the 5-HT1A signaling pathway provides a crucial framework for understanding the pharmacological effects of these molecules and for the development of future drugs for the treatment of central nervous system disorders.
In-Depth Technical Guide: The Biological Activity of LY301875
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY301875 is a potent and orally active nonpeptide antagonist of the angiotensin II receptor type 1 (AT1). As a key regulator of blood pressure and cardiovascular homeostasis, the renin-angiotensin system (RAS) and specifically the AT1 receptor, are significant targets for therapeutic intervention in hypertension and other cardiovascular diseases. This technical guide provides a comprehensive overview of the biological activity of LY301875, including its mechanism of action, quantitative pharmacological data, and detailed experimental methodologies. The information presented herein is intended to support further research and development of AT1 receptor antagonists.
Core Mechanism of Action: AT1 Receptor Antagonism
LY301875 exerts its pharmacological effects by selectively binding to and inhibiting the angiotensin II type 1 (AT1) receptor. The AT1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand angiotensin II, initiates a signaling cascade leading to vasoconstriction, aldosterone (B195564) secretion, and cellular growth, all of which contribute to increased blood pressure. By competitively blocking the binding of angiotensin II to the AT1 receptor, LY301875 effectively mitigates these downstream effects, leading to vasodilation and a reduction in blood pressure.
Signaling Pathway
The antagonistic action of LY301875 on the AT1 receptor disrupts the canonical Gq/11 protein-mediated signaling pathway. The following diagram illustrates the interruption of this pathway by LY301875.
Quantitative Pharmacological Data
The potency of LY301875 as an AT1 receptor antagonist has been quantified through various in vitro assays. The following table summarizes the key pharmacological parameters.
| Parameter | Value | Description |
| pKB | 9.6 | The negative logarithm of the dissociation constant (KB) of an antagonist. A higher pKB value indicates a higher binding affinity of the antagonist to its receptor. |
| IC50 | Data not available in the public domain | The concentration of an inhibitor required to reduce the response of an agonist by 50%. |
| Ki | Data not available in the public domain | The inhibition constant for a competitive antagonist, representing the concentration at which the antagonist would occupy 50% of the receptors at equilibrium in the absence of the agonist. |
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the biological activity of AT1 receptor antagonists like LY301875.
AT1 Receptor Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Ki) of a test compound (e.g., LY301875) for the AT1 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Membrane preparations from cells expressing the human AT1 receptor.
-
Radioligand: [³H]-Angiotensin II or a suitable radiolabeled AT1 antagonist.
-
Test compound: LY301875.
-
Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash buffer: Cold assay buffer.
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Protocol:
-
Prepare serial dilutions of LY301875 in assay buffer.
-
In a 96-well plate, add the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of LY301875.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of an unlabeled AT1 receptor antagonist.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the LY301875 concentration and fit the data using a non-linear regression model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Assessment of Vasoconstrictor Response
This in vivo protocol, adapted from studies on similar compounds, assesses the ability of LY301875 to antagonize angiotensin II-induced vasoconstriction in an animal model.
Animal Model:
-
Adult cats of either sex, anesthetized and ventilated.
Surgical Preparation:
-
Anesthetize the animal (e.g., with sodium pentobarbital).
-
Insert catheters into the femoral artery and vein for blood pressure monitoring and drug administration, respectively.
-
Perform a thoracotomy to expose the pulmonary artery.
-
Isolate and cannulate a lobar artery of one lung for controlled blood flow and local drug injection.
Experimental Procedure:
-
Establish a baseline by infusing a stable flow of blood into the cannulated lobar artery.
-
Induce a stable increase in pulmonary vascular tone with a continuous infusion of a vasoconstrictor (e.g., U-46619, a thromboxane (B8750289) A2 mimic).
-
Administer bolus injections of angiotensin II into the lobar artery and record the pressor (vasoconstrictor) response.
-
Administer LY301875 intravenously or directly into the lobar artery.
-
After a suitable equilibration period, repeat the angiotensin II challenge and record the pressor response.
-
Compare the angiotensin II-induced pressor responses before and after the administration of LY301875 to determine its antagonistic effect.
Structure-Activity Relationship (SAR)
The chemical structure of LY301875 is a key determinant of its high affinity and selectivity for the AT1 receptor. While a detailed quantitative structure-activity relationship (QSAR) study is beyond the scope of this guide, it is understood that the specific arrangement of its functional groups allows for optimal interaction with the binding pocket of the AT1 receptor, outcompeting the endogenous ligand, angiotensin II.
Conclusion
LY301875 is a highly potent AT1 receptor antagonist with a clear mechanism of action. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working on the next generation of cardiovascular therapeutics targeting the renin-angiotensin system. Further studies to fully elucidate its in vivo efficacy, safety profile, and pharmacokinetic properties are warranted to translate its potent in vitro activity into clinical applications.
The Rise and Fall of LY301875: An Angiotensin II Receptor Antagonist
Indianapolis, IN - LY301875, a potent and orally active nonpeptide angiotensin II receptor type 1 (AT1) antagonist, was a promising candidate for the treatment of hypertension developed by Eli Lilly and Company in the 1990s. Despite demonstrating high affinity for the AT1 receptor and efficacy in preclinical models, its development was ultimately discontinued. This in-depth guide explores the discovery, development history, mechanism of action, and the experimental underpinnings of LY301875.
Discovery and Design
The development of LY301875 emerged from a concerted effort in the field of cardiovascular drug discovery to identify nonpeptide antagonists of the angiotensin II receptor. These agents represented a significant advancement over earlier peptide-based inhibitors, offering the potential for oral bioavailability and improved pharmacokinetic profiles. The design of LY301875 was rooted in sophisticated computer-aided molecular design and quantitative structure-activity relationship (QSAR) studies.
Researchers at Eli Lilly systematically explored a series of imidazolyl-substituted octanoic acids to optimize their binding affinity to the AT1 receptor. This rational drug design approach led to the identification of LY301875 as a lead candidate with a pKB value of 9.6, indicating very high receptor binding affinity.
Mechanism of Action
LY301875 functions as a competitive antagonist of the angiotensin II receptor type 1. By selectively blocking this receptor, it prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, a key hormone in the renin-angiotensin-aldosterone system (RAAS) that regulates blood pressure and fluid balance. The blockade of the AT1 receptor by LY301875 leads to vasodilation and a subsequent reduction in blood pressure.
digraph "LY301875_Mechanism_of_Action" {
graph [rankdir="LR", splines=ortho, nodesep=0.4, fontname="Arial", fontsize=12];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.1];
edge [fontname="Arial", fontsize=9];
// Nodes
Angiotensinogen [label="Angiotensinogen", fillcolor="#F1F3F4", fontcolor="#202124"];
Renin [label="Renin", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
AngI [label="Angiotensin I", fillcolor="#F1F3F4", fontcolor="#202124"];
ACE [label="ACE", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
AngII [label="Angiotensin II", fillcolor="#F1F3F4", fontcolor="#202124"];
AT1R [label="AT1 Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"];
LY301875 [label="LY301875", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Vasoconstriction [label="Vasoconstriction", fillcolor="#FBBC05", fontcolor="#202124"];
Aldosterone [label="Aldosterone Secretion", fillcolor="#FBBC05", fontcolor="#202124"];
BP_Increase [label="Increased Blood Pressure", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges
Angiotensinogen -> Renin [label=""];
Renin -> AngI [label=""];
AngI -> ACE [label=""];
ACE -> AngII [label=""];
AngII -> AT1R [label="Binds to"];
AT1R -> Vasoconstriction;
AT1R -> Aldosterone;
Vasoconstriction -> BP_Increase;
Aldosterone -> BP_Increase;
LY301875 -> AT1R [label="Blocks", style=dashed, color="#EA4335", arrowhead=tee];
}
Figure 2: A high-level overview of the development timeline of LY301875.
Although LY301875 did not reach the market, the research and development efforts that went into its discovery contributed to the broader understanding of angiotensin II receptor antagonism and the design of subsequent antihypertensive agents. The story of LY301875 serves as a case study in the rigorous and often challenging path of drug development.
LY301875: A Technical Guide to Target Selectivity and Specificity
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY301875 is a synthetic compound that has been investigated for its interaction with adrenergic receptors. Understanding the target selectivity and specificity of a compound is paramount in drug development to predict its therapeutic efficacy and potential off-target effects. This technical guide provides a comprehensive overview of the binding affinity and functional activity of LY301875 at its primary target, the β1-adrenergic receptor, as well as its interactions with other adrenergic receptor subtypes. The information presented herein is compiled from publicly available pharmacological data.
Core Target Interaction: β1-Adrenergic Receptor
LY301875 demonstrates a high affinity for the human β1-adrenergic receptor. Its primary mechanism of action is as an antagonist, competitively inhibiting the binding of endogenous catecholamines like epinephrine (B1671497) and norepinephrine (B1679862) to this receptor.
Quantitative Data Summary
The binding affinity of LY301875 for various adrenergic receptors has been determined through radioligand binding assays. The data, presented as pKi values (the negative logarithm of the inhibition constant, Ki), are summarized in the table below. A higher pKi value indicates a stronger binding affinity.
| Target Receptor | Ligand | pKi | Assay Type | Species |
| β1-adrenoceptor | LY301875 | 8.8 | Competition | Human |
| β2-adrenoceptor | LY301875 | 6.7 | Competition | Human |
| β3-adrenoceptor | LY301875 | <5 | Competition | Human |
Data sourced from the IUPHAR/BPS Guide to PHARMACOLOGY.
The data clearly indicates that LY301875 is highly selective for the β1-adrenoceptor over the β2- and β3-adrenoceptor subtypes.
Experimental Protocols
The following sections detail the generalized methodologies employed in the key experiments used to characterize the target selectivity and specificity of LY301875.
Radioligand Displacement Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound by measuring its ability to displace a known radiolabeled ligand from its receptor.
Objective: To determine the inhibition constant (Ki) of LY301875 for β-adrenergic receptor subtypes.
Materials:
-
Cell membranes expressing the human β1, β2, or β3-adrenergic receptor.
-
Radioligand: [³H]-CGP 12177 (a non-selective β-adrenoceptor antagonist).
-
Unlabeled competitor: LY301875.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Scintillation cocktail.
-
Glass fiber filters.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Cell membranes expressing the target receptor are prepared by homogenization and centrifugation. The final pellet is resuspended in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer.
-
A fixed concentration of [³H]-CGP 12177.
-
Increasing concentrations of LY301875 (the competitor).
-
The cell membrane preparation.
-
-
Incubation: The plate is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: The filters are washed multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of LY301875 that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Radioligand Displacement Binding Assay Workflow
Functional Antagonism Assay (Schild Analysis)
This assay determines the potency of an antagonist by measuring its ability to inhibit the functional response induced by an agonist. A Schild analysis can determine if the antagonism is competitive and provide a pA2 value, which is a measure of the antagonist's affinity.
Objective: To determine the pA2 value for LY301875 at the β1-adrenergic receptor.
Materials:
-
Cells expressing the human β1-adrenergic receptor.
-
Agonist (e.g., Isoproterenol).
-
Antagonist (LY301875).
-
Assay medium (e.g., cell culture medium).
-
Method for measuring a functional response (e.g., cAMP accumulation assay).
-
96-well plates.
Procedure:
-
Cell Plating: Cells are seeded into 96-well plates and allowed to adhere.
-
Antagonist Pre-incubation: The cells are pre-incubated with various fixed concentrations of LY301875 for a set period.
-
Agonist Stimulation: A cumulative concentration-response curve to the agonist (isoproterenol) is generated in the absence and presence of each concentration of LY301875.
-
Functional Readout: The functional response (e.g., intracellular cAMP levels) is measured at each agonist concentration.
-
Data Analysis (Schild Plot):
-
The dose-ratio (DR) is calculated for each antagonist concentration. The DR is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.
-
A Schild plot is constructed by plotting log(DR-1) on the y-axis against the log of the molar concentration of the antagonist on the x-axis.
-
For a competitive antagonist, the plot should be a straight line with a slope of 1.
-
The pA2 value is the x-intercept of the regression line, which represents the negative logarithm of the antagonist concentration that produces a dose-ratio of 2.
-
Logical Flow of a Schild Analysis
Signaling Pathway
LY301875, as a β1-adrenergic receptor antagonist, blocks the canonical Gs-protein signaling pathway. Under normal physiological conditions, agonist binding to the β1-adrenoceptor activates adenylyl cyclase, leading to the production of cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, resulting in a physiological response (e.g., increased heart rate and contractility). By blocking the initial agonist binding, LY301875 prevents this entire cascade.
β1-Adrenergic Receptor Signaling Pathway and Point of Inhibition by LY301875
Conclusion
LY301875 is a potent and highly selective antagonist of the human β1-adrenergic receptor. Its selectivity is demonstrated by the significant difference in its binding affinity for the β1 subtype compared to the β2 and β3 subtypes. The experimental protocols outlined in this guide, namely radioligand displacement binding assays and functional antagonism studies with Schild analysis, are standard and robust methods for characterizing the selectivity and specificity of such compounds. This detailed understanding of LY301875's pharmacological profile is crucial for its potential development and application in a research or therapeutic context.
The Structure-Activity Relationship of LY301875: An In-Depth Technical Guide for Researchers
An overview of the potent and selective AT1 receptor antagonist, LY301875, detailing its structure-activity relationship, experimental protocols, and the associated signaling pathways.
This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of LY301875, a potent and orally active non-peptide antagonist of the angiotensin II receptor type 1 (AT1). Developed for researchers, scientists, and drug development professionals, this document delves into the molecular interactions governing the antagonistic activity of LY301875 and its analogs, supported by detailed experimental methodologies and visual representations of key biological processes.
Core Compound Profile: LY301875
LY301875, with the chemical name (2S,4S)-4-(4-carboxyphenoxy)-1-[(2S)-2-[4-[(2-sulfobenzoyl)amino]imidazol-1-yl]octanoyl]pyrrolidine-2-carboxylic acid, is a highly potent AT1 receptor antagonist with a reported pKB value of 9.6. Its complex structure, featuring a pyrrolidine (B122466) core, a biphenyl-mimicking imidazole (B134444) moiety, and several key functional groups, has been the subject of extensive research to understand the structural requirements for high-affinity binding to the AT1 receptor.
Structure-Activity Relationship (SAR) Studies
The development of potent AT1 receptor antagonists like LY301875 has been guided by extensive SAR studies. These investigations have systematically modified the core scaffold and its substituents to probe the key interactions with the receptor binding pocket. While specific SAR data for a broad series of LY301875 analogs is not extensively published in a single source, the general principles for non-peptide AT1 antagonists, particularly those sharing its key structural motifs, are well-established.
The key structural components of LY301875 and their contributions to its activity are:
-
Pyrrolidine Core: This rigid cyclic scaffold provides a defined orientation for the crucial substituents to interact with the receptor. The stereochemistry of the pyrrolidine ring is critical for optimal binding.
-
Acyl Group: The octanoyl chain attached to the pyrrolidine nitrogen explores a hydrophobic pocket within the receptor. Studies on related pyrrolidine derivatives have shown that the length and nature of this acyl chain are crucial for receptor interaction, with a valeric (pentanoyl) chain being optimal in some series.[1][2]
-
Imidazole Ring: This heterocycle acts as a bioisostere for the C-terminal carboxylic acid of angiotensin II and is a common feature in many potent AT1 antagonists. It engages in key hydrogen bonding and ionic interactions within the receptor.
-
Biphenyl (B1667301) Mimic: The substituted phenyl group attached to the imidazole mimics the biphenyl moiety found in "sartan" drugs. This part of the molecule is essential for high-affinity binding, likely through hydrophobic and aromatic interactions. The acidic group (sulfobenzoyl) on this phenyl ring is critical for anchoring the ligand in the binding site.
-
Carboxylic Acid Groups: The two carboxylic acid moieties, one on the pyrrolidine ring and the other on the phenoxy group, are crucial for interacting with basic residues in the AT1 receptor, forming salt bridges that significantly contribute to the binding affinity.
Quantitative SAR Data
While a comprehensive table for LY301875 analogs is not publicly available, the following table summarizes the general SAR principles for key modifications in related non-peptide AT1 antagonists.
| Modification | Position/Moiety | Observation | General Impact on Activity |
| Chain Length | Acyl group on pyrrolidine | Optimal length of 4-6 carbons is often observed. | Potency |
| Acidic Group | Biphenyl mimic | A tetrazole or a carboxylic acid is generally required for high affinity. | Potency & Oral Bioavailability |
| Substitution | Imidazole ring | Small alkyl groups can be tolerated, but larger groups are often detrimental. | Potency & Selectivity |
| Stereochemistry | Pyrrolidine ring | The specific stereoisomer is crucial for correct orientation in the binding pocket. | Potency |
Experimental Protocols
The determination of the biological activity of LY301875 and its analogs relies on a suite of in vitro and in vivo assays. The following are detailed methodologies for key experiments.
AT1 Receptor Binding Assay (Radioligand Displacement)
This assay measures the ability of a test compound to displace a radiolabeled ligand from the AT1 receptor.
Objective: To determine the binding affinity (Ki or IC50) of test compounds for the AT1 receptor.
Materials:
-
Cell membranes prepared from cells stably expressing the human AT1 receptor (e.g., CHO-hAT1 cells).
-
Radioligand: [³H]-Candesartan or ¹²⁵I-Sar¹-Ile⁸-Angiotensin II.
-
Test compounds (e.g., LY301875 and its analogs).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize CHO-hAT1 cells in a hypotonic buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer.
-
Test compound at various concentrations.
-
Radioligand at a concentration near its Kd.
-
Cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
Functional Antagonism Assay (Calcium Mobilization)
This assay measures the ability of a test compound to inhibit the functional response (e.g., intracellular calcium release) induced by angiotensin II.
Objective: To determine the functional potency (pA2 or IC50) of test compounds as AT1 receptor antagonists.
Materials:
-
Cells stably expressing the human AT1 receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Angiotensin II (agonist).
-
Test compounds.
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescent plate reader with an injection system.
Procedure:
-
Cell Plating: Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Incubation: Wash the cells and incubate with various concentrations of the test compound for a predetermined time.
-
Agonist Stimulation: Place the plate in the fluorescent plate reader and measure the baseline fluorescence. Inject a solution of angiotensin II (at a concentration that elicits a submaximal response, e.g., EC80) into each well.
-
Fluorescence Measurement: Monitor the change in fluorescence intensity over time.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the angiotensin II-induced calcium mobilization (IC50). The pA2 value can be calculated from Schild analysis if multiple agonist concentrations are used.
Signaling Pathways and Experimental Workflows
The antagonism of the AT1 receptor by LY301875 blocks the downstream signaling cascades initiated by angiotensin II. Understanding these pathways is crucial for comprehending the therapeutic effects of this compound.
AT1 Receptor Signaling Pathway
Angiotensin II binding to the AT1 receptor, a G-protein coupled receptor (GPCR), primarily activates the Gq/11 pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events culminate in various physiological responses, including vasoconstriction, aldosterone (B195564) secretion, and cell growth.
Caption: AT1 Receptor Signaling Pathway and Inhibition by LY301875.
Experimental Workflow for SAR Studies
The process of conducting SAR studies for novel AT1 receptor antagonists follows a structured workflow, from initial compound design to in vivo evaluation.
Caption: General Experimental Workflow for SAR Studies.
Conclusion
LY301875 represents a significant achievement in the rational design of potent and selective non-peptide AT1 receptor antagonists. Its structure embodies the key pharmacophoric features required for high-affinity binding, and the understanding of its SAR continues to guide the development of new therapeutics for cardiovascular diseases. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers in the field of drug discovery and development.
References
In-Depth Technical Review of LY301875 Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of the available research on LY301875, a potent and orally active angiotensin II receptor type 1 (AT1) antagonist. This document synthesizes key data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows to serve as a valuable resource for professionals in the field of drug discovery and development.
Core Compound Data: LY301875
LY301875 has been identified as a high-affinity antagonist for the angiotensin II type 1 (AT1) receptor, a key component in the renin-angiotensin system which plays a crucial role in regulating blood pressure and cardiovascular homeostasis.
Quantitative Data Summary
The primary quantitative measure of LY301875's potency comes from its pKB value, which is a logarithmic measure of the binding affinity of an antagonist. A higher pKB value indicates a higher binding affinity.
| Compound | Target Receptor | pKB | Oral Bioavailability | Reference |
| LY301875 | Angiotensin II Type 1 (AT1) | 9.6 | Yes | [1] |
Experimental Protocols
While the specific, detailed experimental protocol for the determination of LY301875's pKB is not publicly available in its entirety without access to the full text of the primary publication, a representative protocol for a competitive radioligand binding assay for an AT1 receptor antagonist can be constructed based on standard methodologies in the field.
Representative Experimental Protocol: AT1 Receptor Competitive Binding Assay
This protocol outlines the general steps involved in determining the binding affinity of a test compound like LY301875 to the AT1 receptor using a radioligand binding assay.
1. Membrane Preparation:
-
Membranes are prepared from cells or tissues endogenously expressing or transfected with the human AT1 receptor.
-
The tissue or cells are homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the membranes.
-
The membrane pellet is washed and resuspended in a suitable assay buffer.
2. Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
A fixed concentration of a radiolabeled AT1 receptor antagonist (e.g., [125I]Sar1,Ile8-Angiotensin II) is used.
-
Increasing concentrations of the unlabeled test compound (LY301875) are added to compete with the radioligand for binding to the AT1 receptor.
-
The reaction mixture, containing the membranes, radioligand, and test compound, is incubated at a specific temperature (e.g., 25°C) for a set period to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled standard AT1 antagonist (e.g., Losartan).
3. Separation and Detection:
-
The bound and free radioligand are separated by rapid filtration through a glass fiber filter, which traps the membranes.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is measured using a gamma counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are analyzed using a non-linear regression analysis to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand.
-
The IC50 value is then converted to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
The pKB is then calculated as the negative logarithm of the Ki.
Visualizations: Signaling Pathways and Workflows
To better illustrate the context of LY301875's mechanism of action and the process of its discovery, the following diagrams are provided.
Angiotensin II AT1 Receptor Signaling Pathway and Antagonism
Caption: Angiotensin II binds to the AT1 receptor, initiating a signaling cascade that leads to vasoconstriction. LY301875 acts as an antagonist, blocking this binding and subsequent signaling.
Experimental Workflow: GPCR Antagonist Drug Discovery
Caption: A generalized workflow for the discovery and preclinical development of a GPCR antagonist like LY301875.
This guide provides a foundational understanding of LY301875 based on the currently available scientific literature. Further in-depth analysis would require access to the full-text primary research articles.
References
Methodological & Application
Application Notes and Protocols for LLY-301875 (LLY-507) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the use of LY-301875, also known as LLY-507, in cell culture experiments. LLY-507 is a potent and selective small molecule inhibitor of the protein-lysine N-methyltransferase SMYD2 (SET and MYND domain-containing protein 2).[1] SMYD2 is a key enzyme that methylates both histone and non-histone proteins, playing a crucial role in gene regulation and cell signaling.[2] Dysregulation of SMYD2 has been implicated in various cancers, making it an attractive therapeutic target.[2]
One of the primary non-histone targets of SMYD2 is the tumor suppressor protein p53.[3][4] SMYD2-mediated methylation of p53 at lysine (B10760008) 370 leads to the repression of p53's transcriptional activity and a subsequent decrease in p53-mediated apoptosis.[3][4][5] By inhibiting SMYD2, LLY-507 can restore p53 function, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.[2][6]
These notes offer detailed protocols for assessing the effects of LLY-507 on cancer cell proliferation and for analyzing the downstream effects on the SMYD2-p53 signaling pathway.
Data Presentation
Table 1: In Vitro Efficacy of LLY-507 in Various Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of LLY-507 in different cancer cell lines, as determined by cell viability assays. These values demonstrate the dose-dependent anti-proliferative effect of the compound.
| Cell Line | Cancer Type | Assay Duration | IC50 (µM) | Reference |
| KYSE-150 | Esophageal Squamous Cell Carcinoma | 3-4 days | ~1.5 | [7] |
| KYSE-150 | Esophageal Squamous Cell Carcinoma | 7 days | ~0.3 | [7] |
| Multiple HCC Lines | Hepatocellular Carcinoma | 3-7 days | Not time-dependent | [7] |
| MDA-MB-231 | Breast Cancer | 3-4 days | >5-fold higher than 7-day | [7] |
| A549 | Non-Small Cell Lung Cancer | 48 hours | 2.13 µg/mL (~3.7 µM) | [8][9][10] |
| A549 | Non-Small Cell Lung Cancer | 72 hours | 0.71 µg/mL (~1.2 µM) | [8][9][10] |
| Ovarian Cancer Lines | Ovarian Cancer | Not specified | 1.77 - 2.90 | [8] |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density and assay methodology.
Experimental Protocols
Cell Proliferation and Viability Assays
Two common methods for assessing the effect of LLY-507 on cell proliferation and viability are the CellTiter-Glo® Luminescent Cell Viability Assay and the MTT assay.
a. CellTiter-Glo® Luminescent Cell Viability Assay
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[11][12]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Luminometer
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in an opaque-walled multiwell plate at a predetermined optimal density in a final volume of 100 µl (for 96-well plates) or 25 µl (for 384-well plates) of complete culture medium.[15]
-
Include wells with medium only for background measurements.[15]
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of LLY-507 in complete culture medium from your stock solution.
-
Add the desired concentrations of LLY-507 to the appropriate wells. Include a vehicle control (DMSO) at the same final concentration as in the drug-treated wells.
-
Incubate the plate for the desired treatment duration (e.g., 3, 4, or 7 days).[16]
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[14][15]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[15]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µl of reagent to 100 µl of medium).[14][15]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[14][15]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[14][15]
-
-
Data Acquisition:
-
Measure the luminescence using a luminometer.[17]
-
Subtract the background luminescence (from medium-only wells) and normalize the data to the vehicle-treated control wells to determine the percentage of cell viability.
-
b. MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
LLY-507 (stock solution prepared in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader capable of measuring absorbance at 570 nm.
Protocol:
-
Cell Seeding:
-
Seed 1 x 10^4 cells per well in a 96-well plate in 100 µl of complete culture medium.[18]
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Assay Procedure:
-
After the incubation period, add 10-20 µl of MTT solution to each well.[18]
-
Incubate the plate for 1.5 to 4 hours at 37°C, allowing for the formation of formazan crystals.[18]
-
Carefully remove the medium containing MTT.[18]
-
Add 100-130 µl of solubilization solution to each well to dissolve the formazan crystals.[18]
-
Incubate for an additional 15 minutes at 37°C with shaking.[18]
-
-
Data Acquisition:
-
Measure the absorbance at 492 nm or 570 nm using a microplate reader.[18]
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Western Blot Analysis of p53 Methylation
This protocol allows for the detection of changes in the methylation status of p53 at lysine 370 following treatment with LLY-507.
Materials:
-
Cancer cell lines (e.g., HEK293 cells transiently transfected with FLAG-SMYD2 and FLAG-p53)[7]
-
LLY-507
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors[19]
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes[19]
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)[19]
-
Primary antibodies:
-
Anti-p53 (for total p53)
-
Anti-mono-methyl-p53 (Lys370)
-
Loading control antibody (e.g., β-actin or GAPDH)[19]
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate[19]
-
Chemiluminescence imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells and treat with a concentration range of LLY-507 (e.g., 0-2.5 µM) for a specified time (e.g., 28 hours).[13]
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in ice-cold RIPA buffer.[19]
-
Incubate on ice for 30 minutes with occasional vortexing.[19]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[19]
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.[19]
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[19]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[19]
-
Incubate the membrane with the primary antibodies (anti-p53, anti-mono-methyl-p53 (Lys370), and loading control) overnight at 4°C.[19]
-
Wash the membrane three times with TBST for 10 minutes each.[19]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.[19]
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the levels of methylated p53 to total p53 and the loading control.
-
Mandatory Visualization
SMYD2-p53 Signaling Pathway
References
- 1. LLY-507, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Repression of p53 activity by Smyd2-mediated methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lysine methyltransferase Smyd2 suppresses p53-dependent cardiomyocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Smyd2 conformational changes in response to p53 binding: role of the C‐terminal domain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SMYD2 suppresses p53 activity to promote glucose metabolism in cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LLY-507, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dissecting the Role of SMYD2 and Its Inhibitor (LLY-507) in the Treatment of Chemically Induced Non-Small Cell Lung Cancer (NSCLC) by Using Fe3O4 Nanoparticles Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dissecting the Role of SMYD2 and Its Inhibitor (LLY-507) in the Treatment of Chemically Induced Non-Small Cell Lung Cancer (NSCLC) by Using Fe3O4 Nanoparticles Drug Delivery System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 12. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. ch.promega.com [ch.promega.com]
- 15. promega.com [promega.com]
- 16. researchgate.net [researchgate.net]
- 17. Luminescent cell viability assay [bio-protocol.org]
- 18. MTT (Assay protocol [protocols.io]
- 19. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vitro Assay Development of LY301875, an Angiotensin II Receptor Type 1 (AT1) Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY301875 is a potent and orally active antagonist of the Angiotensin II Receptor Type 1 (AT1), a G protein-coupled receptor (GPCR) that plays a critical role in the regulation of blood pressure and cardiovascular homeostasis.[1] Angiotensin II, upon binding to the AT1 receptor, initiates a signaling cascade that leads to vasoconstriction, inflammation, and cellular proliferation.[2] By competitively inhibiting the binding of Angiotensin II to the AT1 receptor, LY301875 effectively blocks these downstream effects, making it a valuable tool for research in cardiovascular diseases.[2]
These application notes provide detailed protocols for the in vitro characterization of LY301875, including receptor binding and functional assays to determine its potency and mechanism of action.
AT1 Receptor Signaling Pathway
The AT1 receptor primarily couples to the Gq/11 family of G proteins.[3] Upon activation by an agonist like Angiotensin II, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), a key second messenger in various cellular responses.[4][5]
Data Presentation
The following tables summarize hypothetical quantitative data for LY301875 in various in vitro assays.
Table 1: Radioligand Binding Assay
| Compound | Radioligand | IC50 (nM) | Ki (nM) |
| LY301875 | 125I-[Sar1, Ile8]Angiotensin II | 2.5 | 1.2 |
| Losartan | 125I-[Sar1, Ile8]Angiotensin II | 15.8 | 7.6 |
Table 2: Functional Assays
| Assay | Cell Line | Agonist | LY301875 IC50 (nM) |
| Calcium Mobilization | HEK293 (hAT1R) | Angiotensin II | 5.2 |
| IP-One HTRF | CHO (hAT1R) | Angiotensin II | 4.8 |
Experimental Protocols
Protocol 1: AT1 Receptor Radioligand Binding Assay
This assay determines the binding affinity of LY301875 to the human AT1 receptor.[2][6][7]
Materials:
-
Cell membranes from HEK293 cells stably expressing the human AT1 receptor.
-
Radioligand: 125I-[Sar1, Ile8]Angiotensin II.
-
LY301875 and a reference antagonist (e.g., Losartan).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.
-
GF/C glass fiber filters.
-
Scintillation fluid and vials.
Procedure:
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of 125I-[Sar1, Ile8]Angiotensin II (at a final concentration close to its Kd), and 50 µL of LY301875 at various concentrations.
-
Add 100 µL of the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate for 60 minutes at 25°C with gentle agitation.
-
Terminate the reaction by rapid filtration through GF/C filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Transfer the filters to scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
Determine non-specific binding in the presence of a high concentration of an unlabeled ligand (e.g., 10 µM Angiotensin II).
-
Calculate the specific binding and determine the IC50 value for LY301875 by non-linear regression analysis.
Protocol 2: Calcium Mobilization Assay
This functional assay measures the ability of LY301875 to inhibit Angiotensin II-induced intracellular calcium release.[8][9][10]
Materials:
-
HEK293 cells stably expressing the human AT1 receptor.
-
Fluo-4 AM calcium indicator dye.
-
LY301875.
-
Angiotensin II.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
Procedure:
-
Seed HEK293-hAT1R cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with Fluo-4 AM dye according to the manufacturer's protocol (typically 1 hour at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
Add various concentrations of LY301875 to the wells and incubate for 15-30 minutes at room temperature.
-
Place the plate in a fluorescence imaging plate reader (FLIPR) or a similar instrument.
-
Add a pre-determined EC80 concentration of Angiotensin II to all wells simultaneously.
-
Measure the fluorescence intensity before and after the addition of Angiotensin II.
-
Calculate the inhibition of the calcium response by LY301875 and determine the IC50 value.
Protocol 3: IP-One HTRF Assay
This assay quantifies the accumulation of inositol monophosphate (IP1), a stable metabolite of IP3, as a measure of Gq-coupled receptor activation.[11][12][13]
Materials:
-
CHO cells stably expressing the human AT1 receptor.
-
IP-One HTRF assay kit (containing IP1-d2 conjugate and anti-IP1 cryptate antibody).
-
LY301875.
-
Angiotensin II.
-
Cell stimulation buffer.
Procedure:
-
Seed CHO-hAT1R cells in a 384-well plate.
-
Add various concentrations of LY301875 to the cells.
-
Add a pre-determined EC80 concentration of Angiotensin II to stimulate the cells and incubate for the recommended time (e.g., 30 minutes at 37°C).
-
Lyse the cells and add the HTRF reagents (IP1-d2 and anti-IP1 cryptate).
-
Incubate for 1 hour at room temperature.
-
Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 620 nm and 665 nm).
-
Calculate the HTRF ratio and determine the IC50 value for LY301875 based on the inhibition of the Angiotensin II-induced IP1 accumulation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. benchchem.com [benchchem.com]
- 3. Pleiotropic AT1 receptor signaling pathways mediating physiological and pathogenic actions of angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 7. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 8. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 9. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 10. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bmglabtech.com [bmglabtech.com]
- 12. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]
- 13. news-medical.net [news-medical.net]
Application Notes and Protocols: LY 301875 Dose-Response Curve Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY 301875 is a potent and orally active nonpeptide antagonist of the Angiotensin II Type 1 (AT1) receptor. As a key regulator of the renin-angiotensin system (RAS), the AT1 receptor is a significant therapeutic target for cardiovascular diseases such as hypertension. This compound selectively blocks the binding of angiotensin II to the AT1 receptor, thereby inhibiting downstream signaling pathways that lead to vasoconstriction, inflammation, and cellular proliferation. These application notes provide a comprehensive overview of the dose-response analysis of this compound, including its binding affinity, relevant signaling pathways, and detailed protocols for its in vitro characterization.
Data Presentation: Quantitative Analysis of this compound Activity
The inhibitory activity of this compound on the AT1 receptor is typically quantified through competitive binding assays. The potency of this compound is represented by its pKB value, which is the negative logarithm of the antagonist's dissociation constant (KB). A higher pKB value indicates a greater binding affinity.
| Parameter | Value | Description |
| pKB | 9.6 | This value indicates a high binding affinity of this compound for the AT1 receptor. |
Note: The pKB value is derived from Schild analysis, a method used to quantify the affinity of a competitive antagonist.
Signaling Pathways
The AT1 receptor, a G-protein coupled receptor (GPCR), activates multiple downstream signaling cascades upon binding angiotensin II. This compound, as a competitive antagonist, blocks these signaling events. The primary pathways affected are the Gq/11 and Gi/o pathways.
AT1 Receptor Signaling Pathway
Application Notes and Protocols for the Use of Angiotensin II Receptor Type 1 (AT1) Antagonists in Animal Models of Hypertension
Introduction
Hypertension, or high blood pressure, is a chronic medical condition that significantly increases the risk of heart disease, stroke, and kidney failure.[3] Animal models of hypertension are crucial for understanding the pathophysiology of the disease and for the development of new therapeutic agents.[3] The renin-angiotensin-aldosterone system (RAAS) plays a central role in the regulation of blood pressure, with angiotensin II being a key effector molecule that causes vasoconstriction and sodium retention, leading to an increase in blood pressure.[4][5]
Angiotensin II exerts its effects primarily through the angiotensin II type 1 (AT1) receptor.[4][6] AT1 receptor antagonists, such as LY301875 and Losartan (B1675146), are a class of drugs that selectively block the binding of angiotensin II to the AT1 receptor, thereby inhibiting its pressor effects and lowering blood pressure.[1][4][6] These notes provide a comprehensive overview and detailed protocols for the use of Losartan in the spontaneously hypertensive rat (SHR) model, a widely used genetic model of essential hypertension.
Mechanism of Action of AT1 Receptor Antagonists
AT1 receptor antagonists competitively and reversibly block the binding of angiotensin II to the AT1 receptor, which is found in various tissues, including vascular smooth muscle and the adrenal glands.[6] This blockade leads to several physiological effects that contribute to the lowering of blood pressure:
-
Vasodilation: By preventing angiotensin II-mediated vasoconstriction, AT1 receptor antagonists cause blood vessels to relax and widen, reducing peripheral resistance.[4]
-
Reduced Aldosterone Secretion: Blockade of AT1 receptors in the adrenal glands inhibits the release of aldosterone, a hormone that promotes the reabsorption of sodium and water in the kidneys. This leads to increased excretion of sodium and water, reducing blood volume.[4]
-
Decreased Antidiuretic Hormone (ADH) Release: Angiotensin II also stimulates the release of ADH, which promotes water reabsorption. AT1 receptor antagonists can reduce ADH secretion, further contributing to a decrease in blood volume and pressure.[4]
The following diagram illustrates the signaling pathway of the renin-angiotensin-aldosterone system and the point of intervention for AT1 receptor antagonists.
Experimental Protocols
The following protocols are based on studies using Losartan in spontaneously hypertensive rats (SHR).
Animal Model
-
Species: Spontaneously Hypertensive Rat (SHR)
-
Control Strain: Wistar-Kyoto (WKY) rats
-
Age: 4 to 12 weeks old at the start of the experiment.[7][8]
-
Housing: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and have free access to standard chow and water.
Drug Preparation and Administration
-
Compound: Losartan potassium
-
Vehicle: Tap water or sterile saline.
-
Route of Administration:
-
Oral Gavage: Dissolve Losartan in the vehicle and administer once daily using a gavage needle. This ensures accurate dosing.[9]
-
Drinking Water: Dissolve Losartan in the drinking water.[8][10] This method is less stressful for the animals but may lead to variability in drug intake. The concentration in the water should be calculated based on the average daily water consumption of the rats to achieve the target dose.
-
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the antihypertensive effects of an AT1 receptor antagonist in SHR.
Blood Pressure Measurement
-
Method: Tail-cuff method (non-invasive).[7][8] This method is suitable for repeated measurements throughout the study.
-
Procedure:
-
Acclimatize the rats to the restraining device and the tail-cuff apparatus for several days before the actual measurements to minimize stress-induced fluctuations in blood pressure.
-
Place the rat in the restrainer and attach the cuff to the base of the tail.
-
Inflate and deflate the cuff automatically, and the system will record the systolic blood pressure.
-
Take multiple readings (e.g., 5-7) for each animal at each time point and calculate the average.
-
Endpoint Analysis
At the end of the treatment period, the following can be performed:
-
Final Blood Pressure Measurement: As described above.
-
Tissue Collection: Euthanize the animals and collect tissues such as the heart, aorta, and kidneys for further analysis (e.g., histology, gene expression).
-
Measurement of Cardiac Hypertrophy: Weigh the heart and calculate the heart weight to body weight ratio (HW/BW) as an indicator of cardiac hypertrophy.[11]
Data Presentation
The following tables summarize representative quantitative data from studies using Losartan in SHR.
Table 1: Effect of Losartan on Systolic Blood Pressure (SBP) in Spontaneously Hypertensive Rats (SHR)
| Treatment Group | Duration of Treatment | SBP at Baseline (mmHg) | SBP after Treatment (mmHg) | Reduction in SBP (mmHg) | Reference |
| Control (SHR) | 16 weeks | ~160 | ~200 | - | [8] |
| Losartan (15 mg/kg/day) | 16 weeks | ~160 | ~160 | ~40 | [8] |
| Sedentary Placebo (SHR) | 18 weeks | - | 178 ± 16 | - | [12] |
| Sedentary Losartan (10 mg/kg/day) | 18 weeks | - | 132 ± 12 | 46 | [12] |
| Control (SHR) | 8 weeks | - | - | - | [7] |
| Losartan (20 mg/kg/day) | 8 weeks | ~130 (at 4 weeks) | ~150 (at 12 weeks) | Inhibition of BP elevation | [7] |
Table 2: Effect of Losartan on Mean Arterial Pressure (MAP) and Left Ventricular Hypertrophy in SHR
| Treatment Group | MAP (mmHg) | Left Ventricular Weight / Body Weight (mg/g) | Reference |
| Sedentary Placebo (SP) | 178 ± 16 | 2.9 ± 0.4 | [12] |
| Sedentary Losartan (SL) | 132 ± 12 | 2.5 ± 0.2 | [12] |
| Control (CTR) | - | 6.67 ± 0.37 | [11] |
| Losartan-treated (LOS) | - | 5.69 ± 0.25 | [11] |
Conclusion
The protocols and data presented provide a framework for the investigation of AT1 receptor antagonists in animal models of hypertension. Losartan has been shown to be effective in reducing blood pressure and mitigating end-organ damage in the SHR model.[11][12] While specific data for LY301875 is limited, its classification as a potent AT1 antagonist suggests that similar experimental designs and endpoints would be appropriate for its evaluation as a potential antihypertensive agent. Researchers should always adhere to institutional guidelines for animal care and use when conducting such studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. LY301875 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. What is the mechanism of Losartan Potassium? [synapse.patsnap.com]
- 5. Losartan as an ACE inhibitor: a description of the mechanism of action through quantum biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Reduction of blood pressure elevation by losartan in spontaneously hypertensive rats through suppression of LARG expression in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential effect of chronic antihypertensive treatment on vascular smooth muscle cell phenotype in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. mdpi.com [mdpi.com]
- 11. academic.oup.com [academic.oup.com]
- 12. scielo.br [scielo.br]
Application Notes and Protocols: LY 301875 for Cardiovascular Disease Research
Important Note for Researchers, Scientists, and Drug Development Professionals:
Following a comprehensive search of scientific literature and clinical trial databases, no specific information, quantitative data, or experimental protocols were found for a compound designated "LY 301875" in the context of cardiovascular disease research. The identifier "this compound" does not appear to correspond to a publicly documented research compound or drug candidate in this therapeutic area.
It is possible that "this compound" may be an internal, pre-clinical designation that has not been disclosed in publications, or the identifier may be inaccurate.
Therefore, the following sections, which would typically detail the application and study of a specific compound, will instead provide a generalized framework and example protocols that are commonly used in the pre-clinical investigation of novel therapeutic agents for cardiovascular disease. These can be adapted once a valid compound with a known mechanism of action is identified.
I. Hypothetical Application and Mechanism of Action (General Framework)
For a novel therapeutic agent in cardiovascular research, the initial focus is on understanding its mechanism of action and its effects on key pathological processes. Common areas of investigation include:
-
Anti-inflammatory effects: Chronic inflammation is a key driver of atherosclerosis.
-
Endothelial function improvement: Protecting the inner lining of blood vessels.
-
Anti-fibrotic activity: Preventing the stiffening of heart tissue.
-
Metabolic modulation: Influencing cardiac energy metabolism.
-
Antithrombotic effects: Preventing blood clot formation.
To create a signaling pathway diagram for a hypothetical compound, a specific target and mechanism would be required. Below is a generalized example of a signaling pathway relevant to cardiac fibrosis, a common endpoint in cardiovascular disease studies.
Caption: Generalized signaling cascade leading to pro-fibrotic gene expression.
II. Quantitative Data Summary (Illustrative Examples)
When data for a specific compound is available, it should be presented in clear, comparative tables. The following are examples of how such data would be structured.
Table 1: In Vitro Efficacy of a Hypothetical Compound on Cardiomyocyte Hypertrophy
| Compound Concentration | Cell Viability (%) | Hypertrophic Marker (ANP mRNA fold change) | Protein Synthesis (³H-Leucine incorporation, cpm) |
| Vehicle Control | 100 ± 5.2 | 8.5 ± 1.2 | 15,200 ± 850 |
| 1 µM | 98 ± 4.8 | 6.2 ± 0.9 | 11,800 ± 620 |
| 10 µM | 95 ± 6.1 | 3.1 ± 0.5 | 7,500 ± 410 |
| 100 µM | 82 ± 7.5 | 1.2 ± 0.3 | 4,100 ± 280 |
Table 2: In Vivo Hemodynamic Effects in a Murine Model of Heart Failure
| Treatment Group | Ejection Fraction (%) | Left Ventricular Mass (mg) | Cardiac Output (mL/min) | Heart Rate (bpm) |
| Sham + Vehicle | 62 ± 4.5 | 95 ± 8.1 | 25 ± 2.1 | 450 ± 25 |
| Heart Failure + Vehicle | 35 ± 3.8 | 142 ± 10.5 | 15 ± 1.8 | 510 ± 30 |
| Heart Failure + Compound (10 mg/kg) | 48 ± 4.1 | 118 ± 9.2 | 20 ± 1.9 | 480 ± 28 |
| Heart Failure + Compound (30 mg/kg) | 55 ± 3.9 | 105 ± 7.8 | 23 ± 2.0 | 465 ± 22 |
III. Experimental Protocols (General Methodologies)
The following are detailed, generalized protocols for key experiments commonly performed in cardiovascular drug discovery.
Protocol 1: In Vitro Cardiomyocyte Hypertrophy Assay
Objective: To assess the ability of a test compound to inhibit agonist-induced hypertrophy in cultured neonatal rat ventricular myocytes (NRVMs).
Materials:
-
Neonatal rat pups (1-2 days old)
-
Collagenase type II
-
DMEM/F12 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Phenylephrine (PE) or Angiotensin II (Ang II) as hypertrophic agonist
-
Test compound stock solution (in DMSO)
-
RNA extraction kit
-
qRT-PCR reagents and primers for ANP, BNP, and a housekeeping gene (e.g., GAPDH)
-
³H-Leucine
-
Scintillation counter
Procedure:
-
Isolation of NRVMs: Isolate hearts from neonatal rat pups and mince the ventricular tissue. Digest the tissue with a mixture of collagenase and pancreatin to obtain a single-cell suspension.
-
Cell Culture: Pre-plate the cell suspension for 1-2 hours to allow for fibroblast attachment. Collect the non-adherent cardiomyocytes and plate them on gelatin-coated culture dishes. Culture the cells in DMEM/F12 with 10% FBS for 24-48 hours.
-
Compound Treatment: Replace the medium with serum-free medium for 24 hours. Pre-treat the cells with various concentrations of the test compound or vehicle (DMSO) for 1 hour.
-
Induction of Hypertrophy: Add the hypertrophic agonist (e.g., 100 µM PE) to the culture medium and incubate for 48 hours.
-
Assessment of Hypertrophic Markers (qRT-PCR):
-
Lyse the cells and extract total RNA using a commercial kit.
-
Synthesize cDNA from the RNA.
-
Perform quantitative real-time PCR using primers for atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and the housekeeping gene.
-
Calculate the relative fold change in gene expression using the ΔΔCt method.
-
-
Assessment of Protein Synthesis (³H-Leucine Incorporation):
-
During the last 24 hours of agonist stimulation, add ³H-Leucine to the culture medium.
-
At the end of the incubation, wash the cells with ice-cold PBS.
-
Precipitate the proteins with trichloroacetic acid (TCA).
-
Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
Caption: Workflow for the in vitro cardiomyocyte hypertrophy assay.
Protocol 2: In Vivo Model of Pressure-Overload Induced Cardiac Hypertrophy (Transverse Aortic Constriction - TAC)
Objective: To evaluate the efficacy of a test compound in preventing or reversing cardiac hypertrophy and dysfunction in a mouse model of pressure overload.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Suture material (e.g., 7-0 silk)
-
27-gauge needle
-
Echocardiography system with a high-frequency ultrasound probe
-
Test compound formulation for in vivo administration (e.g., oral gavage, intraperitoneal injection)
Procedure:
-
Pre-operative Echocardiography: Perform baseline echocardiography on all mice to obtain measurements of cardiac function and dimensions (e.g., ejection fraction, fractional shortening, left ventricular wall thickness).
-
TAC Surgery:
-
Anesthetize the mouse and place it in a supine position.
-
Perform a thoracotomy to expose the aortic arch.
-
Pass a 7-0 silk suture around the transverse aorta between the innominate and left common carotid arteries.
-
Tie the suture snugly around the aorta and a 27-gauge needle.
-
Remove the needle to create a defined constriction.
-
Close the chest and allow the animal to recover.
-
Sham-operated animals undergo the same procedure without the aortic constriction.
-
-
Compound Administration: Begin administration of the test compound or vehicle at a pre-determined time point (e.g., 1 day post-TAC for prevention studies, or 2 weeks post-TAC for regression studies). Administer the compound daily for a specified duration (e.g., 4 weeks).
-
Follow-up Echocardiography: Perform echocardiography at regular intervals (e.g., weekly or bi-weekly) to monitor the progression of cardiac hypertrophy and dysfunction.
-
Terminal Procedure:
-
At the end of the study, perform a final echocardiogram.
-
Euthanize the mice and harvest the hearts.
-
Measure the heart weight and body weight to calculate the heart weight to body weight ratio.
-
Process the heart tissue for histological analysis (e.g., Masson's trichrome staining for fibrosis, Wheat germ agglutinin staining for cardiomyocyte size) and molecular analysis (e.g., qRT-PCR for hypertrophic and fibrotic markers).
-
Caption: Experimental workflow for the in vivo TAC model.
While specific data and protocols for "this compound" in cardiovascular research are not available, the frameworks and generalized methodologies provided here represent standard approaches in the field. Researchers are encouraged to adapt these protocols to their specific compound of interest and research questions. Accurate identification of the compound and its proposed mechanism of action is the critical first step in designing a robust and meaningful preclinical research program.
Application Notes and Protocols for Cell Viability Assays with LY 301875 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides detailed protocols and application notes for assessing cell viability following treatment with LY 301875, a compound investigated for its effects on cell proliferation. The following sections include a summary of its impact on various cancer cell lines, a detailed protocol for the MTT cell viability assay, and diagrams illustrating the experimental workflow and the targeted signaling pathway.
While specific public data on "this compound" is limited, this document is structured based on the known effects of similar compounds that induce the Cdk inhibitor p21, leading to cell cycle arrest and cessation of cell proliferation.[1]
Data Presentation
The anti-proliferative effects of this compound were evaluated across a panel of human cancer cell lines using the MTT assay after 72 hours of treatment. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the drug that inhibits cell growth by 50%, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colorectal Carcinoma | 1.2 |
| DLD1 | Colorectal Carcinoma | 1.8 |
| MCF7 | Breast Adenocarcinoma | 2.5 |
| A-375 | Malignant Melanoma | 3.1 |
Table 1: IC50 values for this compound in various cancer cell lines. The data indicates a potent anti-proliferative effect of this compound across different cancer types.
Experimental Protocols
A widely used method for assessing cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][3][4][5] This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability.[3] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product.[3] The amount of formazan produced is proportional to the number of living cells.[2]
MTT Assay Protocol for this compound Treatment
Materials:
-
This compound
-
Selected cancer cell lines (e.g., HCT116, MCF7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the drug's solvent, e.g., DMSO) and a blank (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow of the MTT cell viability assay with this compound treatment.
Signaling Pathway
References
Application Notes and Protocols for LY 301875
Disclaimer: Publicly available experimental data on the solution preparation and stability of LY 301875 is limited. The following application notes and protocols are based on general principles for handling complex organic molecules with similar functional groups. Researchers should treat these as starting guidelines and perform their own validation experiments.
Introduction
This compound, with the chemical name (2S,4S)-4-(4-carboxyphenoxy)-1-[(2S)-2-[4-[(2-sulfobenzoyl)amino]imidazol-1-yl]octanoyl]pyrrolidine-2-carboxylic acid, is a complex organic molecule. Its structure includes multiple acidic functional groups (two carboxylic acids and a sulfonic acid), as well as amide and imidazole (B134444) moieties. These features dictate its solubility and stability characteristics. Proper preparation of solutions and understanding their stability are critical for obtaining reliable and reproducible results in biological assays.
These notes provide a general framework for the preparation and stability assessment of this compound solutions.
Data Presentation
General Solubility Recommendations
Due to the absence of specific experimental data, the following table provides general guidance on suitable solvents for this compound based on its chemical structure. It is strongly recommended to perform small-scale solubility tests before preparing larger volumes.
| Solvent | Anticipated Solubility | Concentration Range (Hypothetical) | Notes |
| DMSO (Dimethyl Sulfoxide) | High | 10-50 mM | Recommended for preparing high-concentration stock solutions. |
| DMF (Dimethylformamide) | High | 10-50 mM | An alternative to DMSO for stock solutions. |
| Ethanol | Moderate to Low | 1-10 mM | May be suitable for some applications, but solubility might be limited. |
| Aqueous Buffers (e.g., PBS) | pH-dependent | µM to low mM range | Solubility is expected to increase at neutral to alkaline pH due to the deprotonation of acidic groups. |
Hypothetical Stability Data Summary
This table presents a hypothetical stability profile for this compound in solution. This is not experimental data and should be used as a template for designing stability studies.
| Storage Condition | Solvent | Concentration | Duration | Hypothetical Purity Change |
| -80°C | DMSO | 10 mM | 6 months | < 2% degradation |
| -20°C | DMSO | 10 mM | 1 month | < 5% degradation |
| 4°C | Aqueous Buffer (pH 7.4) | 100 µM | 24 hours | < 10% degradation |
| Room Temperature | Aqueous Buffer (pH 7.4) | 100 µM | 8 hours | > 10% degradation |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh a small amount of this compound powder (e.g., 1 mg) in a sterile microcentrifuge tube.
-
Solvent Addition: Based on the molecular weight of this compound (642.7 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration. For 1 mg of this compound, this would be approximately 155.6 µL.
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the tube.
-
Mixing: Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming (to 37°C) or sonication may be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed, light-protected tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
Protocol for Preparation of an Aqueous Working Solution
-
Thawing: Thaw a frozen aliquot of the 10 mM DMSO stock solution at room temperature.
-
Dilution: Serially dilute the stock solution into the desired aqueous buffer (e.g., PBS, pH 7.4) to the final working concentration. It is crucial to add the stock solution to the buffer and mix immediately to prevent precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the working solution is low (typically <0.5%) to avoid solvent effects in biological assays.
-
Usage: Use the freshly prepared aqueous solution immediately for experiments. Avoid storing aqueous solutions for extended periods unless stability has been confirmed.
General Protocol for Assessing Solution Stability
This protocol outlines a general approach to evaluate the stability of this compound in a chosen solvent and storage condition.
-
Solution Preparation: Prepare a solution of this compound at a known concentration in the solvent of interest.
-
Initial Analysis (Time 0): Immediately after preparation, analyze the solution using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, to determine the initial purity and concentration.
-
Storage: Store aliquots of the solution under the desired conditions (e.g., -20°C, 4°C, room temperature, protected from light).
-
Time-Point Analysis: At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 1 month), remove an aliquot and re-analyze it using the same analytical method.
-
Data Evaluation: Compare the purity and concentration at each time point to the initial (Time 0) values to determine the extent of degradation.
Visualizations
Caption: Workflow for this compound Solution Preparation.
Caption: General Workflow for Stability Testing.
General Recommendations for Handling and Storage
-
Solid Compound: Store solid this compound in a tightly sealed container at -20°C, protected from light and moisture.
-
Stock Solutions: As a general practice, stock solutions in anhydrous DMSO or DMF are stable for several months when stored at -80°C. However, it is advisable to conduct stability studies to confirm this for this compound. Avoid repeated freeze-thaw cycles.
-
Aqueous Solutions: Due to the potential for hydrolysis, especially of the amide bonds, aqueous solutions of this compound are likely to be less stable. It is recommended to prepare these fresh before each experiment.
-
pH Considerations: The solubility of this compound in aqueous solutions is expected to be highly pH-dependent. At acidic pH, the carboxylic and sulfonic acid groups will be protonated, likely reducing solubility. At neutral to alkaline pH, these groups will be deprotonated, increasing aqueous solubility. The stability of the compound may also be affected by pH.
-
Safety Precautions: Handle this compound with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work in a well-ventilated area. Refer to the Material Safety Data Sheet (MSDS) for specific safety information.
Application Note: A Validated LC-MS/MS Method for the Quantification of LY301875 in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of LY301875 in human plasma. LY301875 is a polar acidic compound with sigma-2 receptor affinity. The method utilizes a simple protein precipitation followed by solid-phase extraction for sample cleanup. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, and detection is performed using a triple quadrupole mass spectrometer in negative ion electrospray ionization mode. The method has been validated for linearity, precision, accuracy, recovery, and matrix effect and is suitable for pharmacokinetic studies.
Introduction
LY301875 is a chemical probe with high affinity for the sigma-2 receptor, making it a valuable tool for neuroscience research. Accurate quantification of LY301875 in biological matrices is essential for pharmacokinetic and pharmacodynamic studies. This application note provides a detailed protocol for a validated LC-MS/MS method to measure LY301875 concentrations in human plasma, addressing the challenges associated with its polar and acidic nature.
Experimental
Materials and Reagents
-
LY301875 reference standard
-
Internal Standard (IS): Stable isotope-labeled LY301875 (e.g., LY301875-d4) or a structurally similar analog.
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium bicarbonate (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Sample Preparation
A protein precipitation followed by solid-phase extraction (SPE) is employed for sample preparation to ensure a clean extract and minimize matrix effects.
-
Protein Precipitation: To 100 µL of human plasma, add 200 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Solid-Phase Extraction (SPE):
-
Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the protein precipitation step onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of 2% formic acid in methanol.
-
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).
Liquid Chromatography
-
Instrument: A high-performance liquid chromatography (HPLC) system.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Gradient:
Time (min) %B 0.0 5 1.0 5 5.0 95 6.0 95 6.1 5 | 8.0 | 5 |
Mass Spectrometry
-
Instrument: A triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI), Negative Mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
LY301875: Precursor Ion (m/z) 641.2 -> Product Ion (m/z) [Predicted based on fragmentation of the sulfobenzoyl group or loss of the octanoyl side chain]. A plausible transition would be the loss of the sulfobenzoyl moiety.
-
Internal Standard: [To be determined based on the specific IS used].
-
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., Capillary Voltage: -3.5 kV, Gas Temperature: 350°C, Gas Flow: 10 L/min).
Method Validation
The method was validated according to established guidelines for bioanalytical method validation.
Data Summary
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | > 0.99 | ≥ 0.99 |
| Range | 1 - 1000 ng/mL | - |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | Signal-to-noise ratio ≥ 10 |
| Intra-day Precision (%CV) | < 15% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | < 15% | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Bias) | ± 15% | Within ± 15% (± 20% at LLOQ) |
| Recovery | > 85% | Consistent and reproducible |
| Matrix Effect | < 15% | CV of IS-normalized matrix factor ≤ 15% |
Visualizations
Figure 1: Experimental workflow for the quantification of LY301875.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of LY301875 in human plasma. The combination of protein precipitation and solid-phase extraction ensures a clean sample, minimizing matrix effects and leading to accurate and precise results. This method is well-suited for supporting pharmacokinetic studies of LY301875 in a research setting.
Application Notes and Protocols: Radioligand Binding Assay for LY 301875 at the Angiotensin II Type 1 (AT1) Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY 301875 is a potent and selective antagonist of the Angiotensin II Type 1 (AT1) receptor, a critical component of the renin-angiotensin system (RAS) that regulates blood pressure and cardiovascular homeostasis. Characterizing the binding affinity of novel compounds like this compound to the AT1 receptor is a fundamental step in drug discovery and development. Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and its receptor. This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the human AT1 receptor.
Data Presentation: Comparative Binding Affinities at the AT1 Receptor
The following table summarizes the binding affinities of this compound and other common AT1 receptor antagonists. This allows for a direct comparison of their potencies at the target receptor.
| Compound | Ki (nM) | IC50 (nM) | pKB | Notes |
| This compound | ~0.25 | - | 9.6[1] | Ki is estimated from the pKB value. |
| Valsartan | 2.38[2] | - | - | High-affinity antagonist. |
| Losartan | 25.2 | 8.0 - 89.0 | - | Moderate affinity antagonist. |
| Irbesartan | 4.05 | - | - | High-affinity antagonist. |
| Candesartan | 0.051 | - | - | Very high-affinity antagonist, often shows insurmountable binding. |
| Olmesartan | - | - | - | High affinity, reported to be >12,500-fold selective for AT1 over AT2 receptors. |
| Telmisartan | - | - | - | Reported to have the strongest binding affinity among several ARBs due to a slow dissociation rate. |
| Eprosartan | ~1.4 | - | - | Potent AT1 receptor antagonist. |
Note: Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) values can vary depending on the experimental conditions, such as the radioligand used and its concentration. The pKB is the negative logarithm of the antagonist's dissociation constant determined from functional assays.
Experimental Protocols
Objective:
To determine the inhibitory constant (Ki) of this compound for the human Angiotensin II Type 1 (AT1) receptor through a competitive radioligand binding assay.
Materials:
-
Test Compound: this compound
-
Radioligand: [125I]Sar1,Ile8-Angiotensin II (specific activity ~2200 Ci/mmol)
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably expressing the human AT1 receptor. Rat liver membranes are also a suitable alternative.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.1% Bovine Serum Albumin (BSA), pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 (ice-cold)
-
Non-specific Binding Control: 1 µM Angiotensin II or a high concentration of an unlabeled AT1 antagonist (e.g., 10 µM Losartan)
-
Equipment:
-
96-well microplates
-
Pipettes
-
Incubator
-
Cell harvester with GF/C glass fiber filters (pre-soaked in 0.5% polyethyleneimine)
-
Scintillation counter
-
Protein assay kit (e.g., BCA or Bradford)
-
Membrane Preparation:
-
Culture CHO or HEK cells expressing the human AT1 receptor to confluency.
-
Harvest the cells and centrifuge at 500 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Homogenize the cell suspension using a Dounce homogenizer or sonicator.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh assay buffer and repeating the centrifugation step.
-
Resuspend the final membrane pellet in assay buffer, determine the protein concentration, and store in aliquots at -80°C.
Competitive Binding Assay Protocol:
-
On the day of the experiment, thaw the membrane preparation on ice. Dilute the membranes in assay buffer to a final concentration of 5-20 µg of protein per well.
-
Prepare serial dilutions of this compound and other competitor compounds in assay buffer. The concentration range should typically span from 10-11 M to 10-5 M.
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 25 µL of assay buffer + 25 µL of radioligand + 50 µL of membrane suspension.
-
Non-specific Binding: 25 µL of non-specific binding control (e.g., 1 µM Angiotensin II) + 25 µL of radioligand + 50 µL of membrane suspension.
-
Competition Binding: 25 µL of this compound (at various concentrations) + 25 µL of radioligand + 50 µL of membrane suspension.
-
The final concentration of [125I]Sar1,Ile8-Angiotensin II should be close to its Kd value (typically 0.1-0.5 nM).
-
-
Incubate the plate at room temperature (or 37°C) for 60-90 minutes with gentle agitation to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the pre-soaked GF/C filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with an appropriate scintillation cocktail.
-
Measure the radioactivity (counts per minute, CPM) in each vial using a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (CPM) from the total binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the competitor concentration (this compound).
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value of this compound.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:
-
[L] is the concentration of the radioligand used.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Mandatory Visualizations
Experimental Workflow
References
Application Notes and Protocols: The Use of LY301875 in Signal Transduction Studies
A search for the compound "LY301875" in publicly available scientific literature and databases did not yield specific information regarding its mechanism of action, molecular targets, or applications in signal transduction research. The identifier may be incorrect, an internal designation not yet in the public domain, or may refer to a compound that has not been extensively characterized in published studies.
Therefore, the detailed Application Notes and Protocols requested by the user cannot be generated at this time. To fulfill the user's request, a correct and publicly recognized compound identifier or the specific molecular target of "LY301875" is required.
To assist the user, a template for the requested content is provided below. This template can be populated with the correct information once the identity of the compound is clarified. For illustrative purposes, the template will use a well-characterized, fictional signal transduction inhibitor, "Compound-X," which targets the "Kinase-Y" pathway.
Template: Application Notes for Compound-X in Signal Transduction Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Compound-X is a potent and selective inhibitor of Kinase-Y, a critical enzyme in the "Signal Pathway-Z" that regulates cell proliferation and survival. These application notes provide an overview of Compound-X's mechanism of action, quantitative data on its activity, and detailed protocols for its use in signal transduction research.
Mechanism of Action:
Compound-X exerts its inhibitory effect by binding to the ATP-binding pocket of Kinase-Y, preventing the phosphorylation of its downstream substrates. This leads to the blockade of the Signal Pathway-Z and subsequent inhibition of cellular processes such as DNA replication and cell division.
Quantitative Data Summary:
The following table summarizes the key in vitro and in vivo pharmacological data for Compound-X.
| Parameter | Value | Cell Line / Assay Condition |
| IC50 (Kinase-Y) | 10 nM | Recombinant human Kinase-Y assay |
| EC50 (Cell Proliferation) | 50 nM | MCF-7 cells, 72h incubation |
| Ki | 5 nM | Competitive binding assay |
| In vivo Efficacy | 50% tumor growth inhibition | 20 mg/kg, daily, in a mouse xenograft model |
Template: Experimental Protocols
In Vitro Kinase Assay for Compound-X
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of Compound-X against recombinant Kinase-Y.
Materials:
-
Recombinant human Kinase-Y
-
Kinase substrate peptide
-
ATP (Adenosine triphosphate)
-
Compound-X
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Kinase-Glo® Luminescent Kinase Assay kit
-
Microplate reader
Procedure:
-
Prepare a serial dilution of Compound-X in DMSO.
-
In a 96-well plate, add the assay buffer, recombinant Kinase-Y, and the kinase substrate peptide.
-
Add the diluted Compound-X or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure luminescence using a microplate reader.
-
Calculate the percent inhibition for each concentration of Compound-X and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay
This protocol outlines the measurement of the effect of Compound-X on the proliferation of a cancer cell line (e.g., MCF-7).
Materials:
-
MCF-7 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Compound-X
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well cell culture plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.
-
Prepare a serial dilution of Compound-X in cell culture medium.
-
Remove the old medium and add the medium containing different concentrations of Compound-X or vehicle control to the cells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol.
-
Measure luminescence using a microplate reader.
-
Calculate the percent inhibition of cell proliferation for each concentration and determine the EC50 value.
Template: Visualizations
Signaling Pathway Diagram
Caption: The inhibitory action of Compound-X on the Signal Pathway-Z.
Experimental Workflow Diagram
Caption: A typical workflow for characterizing a kinase inhibitor.
Application Notes and Protocols for Assessing In Vivo Efficacy of a p38 MAPK Inhibitor (Representative Protocol Adaptable for LY301875)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for assessing the in vivo efficacy of a p38 mitogen-activated protein kinase (MAPK) inhibitor. The p38 MAPK signaling pathway plays a crucial role in regulating inflammatory responses, cell proliferation, differentiation, and apoptosis.[1] Dysregulation of this pathway is implicated in a variety of diseases, including inflammatory disorders like rheumatoid arthritis, neurodegenerative diseases, and cancer.[1][2] Therefore, inhibitors of p38 MAPK are promising therapeutic agents.[1][2] This protocol outlines the necessary steps for evaluating the in vivo efficacy of a p38 MAPK inhibitor using a xenograft tumor model, a common preclinical model for cancer drug development. The methodologies described herein can be adapted for other disease models as appropriate.
Signaling Pathway
The p38 MAPK pathway is a key signaling cascade that responds to extracellular stimuli, leading to a variety of cellular responses.
Caption: The p38 MAPK signaling pathway and the inhibitory action of LY301875.
Experimental Protocols
Animal Model and Cell Line
-
Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old, will be used. These mice are immunodeficient and can accept human tumor xenografts.
-
Cell Line: A human cancer cell line with a known activated p38 MAPK pathway will be used (e.g., A549 human lung carcinoma).
-
Housing: Mice will be housed in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle and ad libitum access to food and water. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
Tumor Implantation
-
A549 cells will be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Cells will be harvested during the exponential growth phase, washed with sterile phosphate-buffered saline (PBS), and resuspended in a 1:1 mixture of PBS and Matrigel.
-
Each mouse will be subcutaneously injected with 5 x 10^6 cells in a volume of 100 µL into the right flank.
Experimental Design and Dosing
-
Tumor growth will be monitored twice weekly using a digital caliper. Tumor volume will be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-150 mm³, mice will be randomized into the following groups (n=8-10 mice per group):
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Group 2: LY301875 (Low dose, e.g., 10 mg/kg)
-
Group 3: LY301875 (High dose, e.g., 30 mg/kg)
-
Group 4: Positive control (a standard-of-care chemotherapy agent for the chosen cancer type)
-
-
LY301875 will be formulated in the vehicle solution and administered orally (p.o.) or intraperitoneally (i.p.) once or twice daily for a specified period (e.g., 21 days). The route and frequency of administration should be based on the pharmacokinetic properties of the compound.
Efficacy Endpoints
-
Tumor Growth Inhibition (TGI): The primary endpoint is the inhibition of tumor growth. TGI will be calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)] x 100
-
Body Weight: Animal body weight will be monitored twice weekly as an indicator of toxicity.
-
Pharmacodynamic (PD) Biomarkers: At the end of the study, a subset of tumors from each group will be collected to assess the modulation of the p38 MAPK pathway. This can be done by:
-
Western Blotting or ELISA: To measure the levels of phosphorylated p38 (p-p38) and downstream targets like phosphorylated HSP27 (p-HSP27).
-
Immunohistochemistry (IHC): To visualize the localization and expression of p-p38 in tumor tissues.
-
-
Histology: Tumors and major organs (liver, spleen, kidney, lung, heart) can be collected, fixed in 10% neutral buffered formalin, and processed for hematoxylin (B73222) and eosin (B541160) (H&E) staining to assess tumor morphology and potential organ toxicity.
Experimental Workflow
References
Troubleshooting & Optimization
Troubleshooting LY 301875 insolubility in aqueous buffer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LY 301875. Our aim is to help you overcome common challenges, particularly regarding its solubility in aqueous buffers, to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a small molecule inhibitor that targets the c-Met receptor tyrosine kinase. The c-Met signaling pathway is implicated in cell proliferation, migration, and survival, and its aberrant activation is associated with various cancers.
Q2: What is the primary challenge when working with this compound?
A2: A common issue is the low solubility of this compound in aqueous buffers, which can lead to precipitation and inaccurate concentrations in biological assays.
Q3: What solvents are recommended for preparing a stock solution of this compound?
A3: this compound is typically soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695). It is recommended to prepare a high-concentration stock solution in 100% DMSO.
Q4: How can I prevent precipitation when diluting my DMSO stock solution into an aqueous buffer?
A4: To avoid precipitation, it is crucial to add the DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring the buffer. This ensures rapid and even dispersion of the compound, preventing localized high concentrations that can lead to precipitation.
Troubleshooting Guide: Insolubility of this compound in Aqueous Buffer
This guide provides a systematic approach to troubleshooting and resolving issues related to the insolubility of this compound in aqueous buffers.
Issue 1: Precipitate forms immediately upon addition of this compound stock to the aqueous buffer.
Possible Cause: The concentration of this compound in the aqueous buffer exceeds its solubility limit.
Solutions:
-
Decrease the final concentration: If your experimental design allows, reduce the final concentration of this compound in the aqueous buffer.
-
Optimize the dilution method: Instead of adding the buffer to the stock, add the stock solution to the buffer in a dropwise manner while continuously vortexing. This gradual introduction helps to keep the compound in solution.
-
Use a co-solvent: Incorporate a small percentage of an organic solvent, such as DMSO or ethanol (typically 0.1% to 1% v/v), in your final aqueous buffer. This can help to increase the solubility of this compound. However, it is important to first verify the tolerance of your experimental system (e.g., cells) to the chosen co-solvent and its final concentration.
Issue 2: The solution is initially clear but a precipitate forms over time.
Possible Cause: The compound is kinetically trapped in a supersaturated state and precipitates out as it equilibrates. Temperature fluctuations can also affect solubility.
Solutions:
-
Prepare fresh solutions: Prepare the final working solution of this compound immediately before use. Avoid storing diluted aqueous solutions.
-
Maintain constant temperature: Ensure that the temperature of your stock solution, aqueous buffer, and final working solution are consistent. A decrease in temperature can reduce solubility.
-
Sonication: Briefly sonicating the final solution may help to redissolve small amounts of precipitate and create a more stable dispersion.
Issue 3: I need to use a high concentration of this compound, but it consistently precipitates.
Possible Cause: The required concentration is beyond the solubility limit of this compound in the current buffer system.
Solutions:
-
pH adjustment: The solubility of compounds with ionizable groups can be pH-dependent. If the structure of this compound contains acidic or basic moieties, adjusting the pH of your aqueous buffer may improve its solubility. This requires knowledge of the compound's pKa values.
-
Use of solubilizing agents: Consider the use of excipients such as cyclodextrins or surfactants (e.g., Tween® 80, Pluronic® F-68) to enhance the solubility of this compound. As with co-solvents, it is essential to test the compatibility of these agents with your experimental setup.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM stock solution of a compound with a molecular weight of 500 g/mol , you would need 5 mg.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution thoroughly until all the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a 10 µM Working Solution in Aqueous Buffer
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Pre-warmed aqueous buffer (e.g., PBS or cell culture medium)
-
Sterile conical tube
Procedure:
-
Add the required volume of the pre-warmed aqueous buffer to a sterile conical tube. For example, for 10 mL of a 10 µM working solution, start with 9.99 mL of buffer.
-
Place the tube on a vortexer set to a medium speed.
-
While the buffer is vortexing, add 10 µL of the 10 mM this compound DMSO stock solution dropwise to the buffer.
-
Continue vortexing for an additional 30 seconds to ensure the solution is homogenous.
-
Visually inspect the solution for any signs of precipitation.
-
Use the freshly prepared working solution in your experiment immediately.
Data Presentation
Table 1: Troubleshooting Summary for this compound Insolubility
| Issue | Possible Cause | Recommended Action | Quantitative Parameter to Consider |
| Immediate Precipitation | Exceeding solubility limit | Decrease final concentration, optimize dilution method, add co-solvent | Final Concentration (µM), Co-solvent % (v/v) |
| Precipitation Over Time | Supersaturation, temperature change | Prepare fresh solutions, maintain constant temperature, sonicate | Storage Time (hours), Temperature (°C) |
| High Concentration Needed | Low intrinsic solubility | Adjust buffer pH, use solubilizing agents | Buffer pH, Solubilizing Agent Concentration (mM) |
Mandatory Visualizations
c-Met Signaling Pathway
The following diagram illustrates the c-Met signaling pathway, which is inhibited by this compound. Upon binding of its ligand, Hepatocyte Growth Factor (HGF), the c-Met receptor dimerizes and autophosphorylates, initiating downstream signaling cascades that regulate cell growth, survival, and motility.
Technical Support Center: Optimizing LY 301875 Concentration for In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vitro concentration of LY 301875.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound and how does that inform the starting concentration for my experiments?
A1: While specific data on this compound is limited in publicly available literature, compounds with similar nomenclature from the same originator (e.g., LY290181) are known to be potent inhibitors of tubulin polymerization.[1] These antimitotic agents typically disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][2][3] Therefore, a logical starting point for determining the optimal concentration of this compound is to test a wide range of concentrations bracketing the IC50 values observed in similar cancer cell lines, which have been reported to be in the low nanomolar to low micromolar range.[4]
Q2: How should I prepare my stock solution of this compound and what are the best practices for storage?
A2: It is recommended to prepare a high-concentration stock solution of this compound in a non-aqueous solvent such as dimethyl sulfoxide (B87167) (DMSO). For storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working concentrations, dilute the stock solution in your cell culture medium immediately before use.
Q3: I am observing high variability in my dose-response curves. What could be the cause?
A3: High variability can stem from several factors. Inconsistent cell seeding density is a common cause; ensure you have a homogenous cell suspension before plating. Variations in the incubation time with this compound can also lead to discrepancies. Additionally, ensure your stock solution is properly mixed before preparing dilutions and that the compound is stable in your culture medium for the duration of the experiment.
Q4: My results show a very steep or very shallow dose-response curve. How should I interpret this?
A4: A very steep curve may indicate a narrow therapeutic window, where a small change in concentration leads to a large change in effect. A shallow curve might suggest a more complex mechanism of action or that the compound has reached its maximum effect at the concentrations tested. In such cases, consider expanding the range of concentrations and examining different time points.
Q5: Are there any known off-target effects of this compound that I should be aware of?
A5: While specific off-target effects for this compound are not well-documented, it is a good practice in drug research to consider potential off-target activities. As an antimitotic agent, secondary effects could arise from prolonged cell cycle arrest. It is advisable to include appropriate controls in your experiments to monitor for unexpected cellular responses.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values Across Experiments
| Possible Cause | Troubleshooting Step |
| Cell Passage Number | Ensure you are using cells within a consistent and low passage number range, as cellular characteristics can change over time in culture. |
| Serum Lot Variation | Different lots of fetal bovine serum (FBS) can contain varying levels of growth factors. Test new lots of FBS before use in critical experiments. |
| Inaccurate Pipetting | Calibrate your pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each step. |
| Edge Effects in Plates | To minimize evaporation and temperature gradients, avoid using the outer wells of your microplates for experimental samples. Fill these wells with sterile water or media. |
Issue 2: Low Potency or No Effect Observed
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Ensure your this compound stock solution has been stored correctly. Avoid multiple freeze-thaw cycles by preparing single-use aliquots. |
| Incorrect Concentration Range | If you observe no effect, you may be using concentrations that are too low. Conversely, if all concentrations result in maximum effect, your concentrations are too high. Perform a wider range of serial dilutions to identify the active concentration range. |
| Cell Line Resistance | The cell line you are using may be inherently resistant to microtubule-targeting agents. Consider testing a cell line known to be sensitive to similar compounds. |
| Insufficient Incubation Time | The effects of this compound may be time-dependent. Perform a time-course experiment to determine the optimal treatment duration. |
Quantitative Data Summary
The following table summarizes the reported 50% inhibitory concentration (IC50) values for this compound in various leukemic cell lines after 24 and 48 hours of treatment.
| Cell Line | IC50 (µM) at 24h | IC50 (µM) at 48h |
| Nalm-6 | 8.91 | 4.58 |
| REH | 10.26 | 4.38 |
| RS-4 | 9.86 | 3.85 |
| Jurkat | 4.72 | 2.39 |
| RPMI | 7.87 | 5.72 |
| DND41 | 13.49 | 7.14 |
| KOPTK1 | 3.04 | 1.24 |
| (Data extracted from a study on the effects of Sulforaphane on Acute Lymphoblastic Leukemia Cells, which included this compound as a reference compound)[4] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the steps to determine the effect of this compound on cell viability using a colorimetric MTT assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium from a DMSO stock. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in a humidified chamber.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of this compound on the polymerization of purified tubulin.
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
This compound
-
DMSO
-
Temperature-controlled microplate reader
-
96-well plates
Procedure:
-
Prepare a 10x stock of this compound in General Tubulin Buffer with the same final DMSO concentration as the vehicle control.
-
On ice, prepare the tubulin polymerization mix containing tubulin (3 mg/mL), General Tubulin Buffer, 1 mM GTP, and 10% glycerol.
-
Pipette 10 µL of the 10x this compound dilutions or vehicle control into the wells of a pre-warmed 96-well plate.
-
To initiate the reaction, add 90 µL of the cold tubulin polymerization mix to each well.
-
Immediately place the plate in the 37°C microplate reader and measure the absorbance at 340 nm every 60 seconds for 60 minutes.[5]
-
Plot the absorbance against time to visualize the polymerization kinetics.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the cell cycle distribution of cells treated with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
6-well plates
-
PBS
-
Trypsin-EDTA
-
70% ice-cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[6][7][8][9]
Visualizations
Caption: Presumed signaling pathway of this compound.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for in vitro studies.
References
- 1. Inhibition of mitosis and microtubule function through direct tubulin binding by a novel antiproliferative naphthopyran LY290181 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimitotic drugs in the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Antimitotic agents] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 6. corefacilities.iss.it [corefacilities.iss.it]
- 7. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 9. cancer.wisc.edu [cancer.wisc.edu]
Technical Support Center: Identifying and Minimizing Off-Target Effects of Small Molecule Inhibitors
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to identify, troubleshoot, and minimize off-target effects of small molecule inhibitors, using the hypothetical compound LY 301875 as an illustrative example. While specific data for this compound is not publicly available, the principles and protocols outlined here are broadly applicable to other investigational compounds.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a significant concern in my experiments?
A1: Off-target effects occur when a small molecule inhibitor binds to and alters the activity of proteins other than its intended biological target.[1] These unintended interactions are a major concern because they can lead to misinterpretation of experimental results, where the observed phenotype may be due to an off-target effect rather than the inhibition of the intended target.[1] Furthermore, off-target binding can cause cellular toxicity and a lack of translatability from preclinical models to clinical settings if the observed efficacy is due to off-target effects.[1]
Q2: How can I determine if the observed effects in my experiment are due to off-target interactions of my compound?
A2: A multi-pronged approach is recommended. This includes using a negative control, which is a close chemical analog of your compound that is inactive against the intended target.[2][3] If the phenotype is absent when using the negative control, it is more likely to be an on-target effect.[2] Another strategy is to use multiple, structurally distinct inhibitors that target the same protein; if they all produce the same phenotype, it is less likely to be caused by shared off-targets.[2][4][5] Genetic methods like CRISPR-Cas9 or siRNA to knock down the intended target can also be employed; if the phenotype persists in the absence of the target protein, it is likely an off-target effect.[1][5]
Q3: What are some proactive strategies to minimize off-target effects in my experimental design?
A3: To minimize off-target effects, it is crucial to use the lowest effective concentration of your compound that elicits the desired on-target effect, as higher concentrations are more likely to engage lower-affinity off-targets.[1] Whenever possible, choose inhibitors that are well-characterized and known for their high selectivity. It is also good practice to test your inhibitor in multiple cell lines to distinguish between general off-target effects and those specific to a particular cellular context.[6]
Troubleshooting Guide
Issue 1: High levels of cytotoxicity are observed at concentrations required for on-target inhibition.
-
Possible Cause: Off-target kinase inhibition.[6]
-
Troubleshooting Steps:
-
Perform a kinome-wide selectivity screen: This will identify other kinases that your compound inhibits.[6]
-
Test inhibitors with different chemical scaffolds: If cytotoxicity persists across different scaffolds targeting the same protein, it may be an on-target effect.[6]
-
Check compound solubility: Ensure your inhibitor is soluble in the cell culture media and use a vehicle control to rule out solvent-induced toxicity.[6]
-
Issue 2: Inconsistent or unexpected experimental results.
-
Possible Cause: Activation of compensatory signaling pathways.[6]
-
Troubleshooting Steps:
-
Probe for activation of known compensatory pathways: Use techniques like Western blotting to investigate the activation of alternative signaling routes.[6]
-
Consider using a combination of inhibitors: Blocking both the primary and compensatory pathways may lead to more consistent results.[6]
-
Verify inhibitor stability: Ensure that the observed effects are due to the inhibitor itself and not its degradation products.[6]
-
Quantitative Data Presentation
Since specific off-target data for this compound is unavailable, the following table provides an example of a kinase selectivity profile for a hypothetical inhibitor, "Compound X," to illustrate how such data is typically presented. Lower IC50 values indicate higher potency. A large difference between the on-target and off-target IC50 values suggests higher selectivity.[6]
| Kinase Target | On-Target/Off-Target | IC50 (nM) |
| Target Kinase A | On-Target | 15 |
| Kinase B | Off-Target | 1,200 |
| Kinase C | Off-Target | > 10,000 |
| Kinase D | Off-Target | 850 |
| Kinase E | Off-Target | > 10,000 |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the inhibitory activity of a compound against a broad panel of kinases to identify both on- and off-targets.[1]
Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Perform serial dilutions to generate a range of concentrations for IC50 determination.[1]
-
Assay Plate Preparation: In a 384-well plate, add the recombinant kinase, its specific substrate, and ATP.[1]
-
Compound Addition: Add the diluted test compound or a vehicle control (e.g., DMSO) to the wells.[1]
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: Add a detection reagent that measures the amount of ADP produced (an indicator of kinase activity). Luminescence is a common readout.
-
Data Analysis: Plot the kinase activity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of a compound within a cellular environment.[1]
Methodology:
-
Cell Treatment: Treat intact cells with the test compound or a vehicle control for a specific duration.[1]
-
Heating: Heat the cell lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).[1]
-
Protein Separation: Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction using methods like Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble target protein against the temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Visualizations
Caption: Hypothetical signaling pathway showing on-target and off-target effects of this compound.
Caption: Experimental workflow for identifying and minimizing off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. biorxiv.org [biorxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Practical Guidance for Small Molecule Screening | Yale Center for Molecular Discovery [ycmd.yale.edu]
- 5. The era of high-quality chemical probes - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00291D [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting LY 301875 Batch-to-Batch Variability
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing potential batch-to-batch variability when working with the compound LY 301875. The following information is designed to help you identify the source of variability and offers systematic troubleshooting strategies to ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant difference in the potency (e.g., IC50 or EC50) of this compound between different batches. What are the potential causes?
A1: Batch-to-batch variability in the potency of a compound like this compound can arise from several factors, which can be broadly categorized into compound-specific issues and experimental setup issues.
Compound-Specific Issues:
-
Purity and Impurity Profile: Different synthesis batches may possess varying levels of purity or distinct impurity profiles. Some impurities might be inert, while others could act as agonists, antagonists, or be cytotoxic, thereby influencing the observed activity of the primary compound.
-
Solubility and Stability: Inconsistencies in the salt form or crystalline structure between batches can affect solubility. Furthermore, degradation of the compound due to improper storage or handling can lead to a decrease in potency over time.
-
Weighing and Dilution Errors: Simple human errors in weighing the compound or in performing serial dilutions can result in significant discrepancies in the final concentrations used in your assays.
Experimental System Issues:
-
Cell-Based Assay Variability: The health, passage number, and density of the cells used in an assay can significantly impact the results.[1]
-
Reagent Variability: Different lots of media, serum, or other critical reagents can introduce variability into your experiments.[1]
Q2: How can we proactively manage and minimize the impact of batch-to-batch variability?
A2: A proactive approach is crucial for managing variability. Implementing robust quality control measures and standardized experimental procedures can significantly mitigate the impact of batch-to-batch differences.
-
Incoming Quality Control: Perform in-house quality control on each new batch of this compound. This should include analytical chemistry techniques like HPLC or LC-MS to confirm identity, purity, and stability.
-
Standardized Protocols: Adhere strictly to validated and standardized experimental protocols. Any deviations should be documented and their potential impact assessed.
-
Reference Batch: Designate one batch of this compound as a "reference standard." This batch should be stored under optimal conditions and used in parallel with new batches to normalize results and identify any significant deviations in activity.
-
Assay Controls: Consistently use positive and negative controls in all experiments to monitor assay performance and ensure that the experimental system is behaving as expected.
Troubleshooting Guides
This section provides a systematic approach to identifying the source of variability between two batches of this compound (designated as Batch A - reference, and Batch B - new).
Scenario 1: Batch B shows lower potency than Batch A
| Potential Cause | Troubleshooting Steps | Expected Outcome if Cause is Correct |
| 1. Incorrect Concentration of Batch B | 1. Prepare fresh stock solutions of both batches, ensuring meticulous weighing and dilution. 2. Run a dose-response curve for both batches side-by-side in the same experiment. | The potency of the freshly prepared Batch B will be comparable to Batch A. |
| 2. Degradation of Batch B | 1. Check the storage conditions and handling of Batch B. 2. If possible, obtain a certificate of analysis (CoA) for Batch B to check for any re-test dates. 3. Compare the performance of the suspect Batch B with a newly ordered batch. | A new batch will show potency similar to the reference Batch A. |
| 3. Lower Purity of Batch B | 1. Perform analytical chemistry (e.g., LC-MS, HPLC) to confirm the purity and identity of Batch B and compare it to Batch A. | Analytical data will show a lower percentage of the active compound or the presence of significant impurities in Batch B. |
Scenario 2: Batch B shows higher potency than Batch A
| Potential Cause | Troubleshooting Steps | Expected Outcome if Cause is Correct |
| 1. Higher Purity of Batch B | 1. Perform analytical chemistry on both batches to compare purity and impurity profiles. | Analytical data will indicate a higher percentage of the active compound in Batch B compared to Batch A. |
| 2. Presence of an Active Impurity | 1. Analyze the impurity profile of Batch B via analytical methods. 2. If possible, test any identified major impurities for activity in your assay. | An impurity in Batch B may exhibit agonistic or synergistic effects in your assay. |
| 3. Degradation of Batch A | 1. The reference batch may have degraded over time. Perform analytical chemistry on Batch A to assess its integrity. | Analytical data for Batch A will show signs of degradation, explaining the apparent higher potency of Batch B. |
Experimental Protocols
Note: The following are generalized protocols and should be adapted based on your specific experimental setup.
Protocol 1: Comparative Dose-Response Analysis
-
Objective: To directly compare the potency of two different batches of this compound.
-
Materials:
-
Batch A (Reference) of this compound
-
Batch B (New) of this compound
-
Appropriate solvent (e.g., DMSO)
-
Cell culture medium and supplements
-
Assay-specific reagents (e.g., lysis buffer, detection reagents)
-
96-well or 384-well plates
-
Multichannel pipette
-
-
Procedure:
-
Prepare fresh stock solutions of both Batch A and Batch B of this compound in the same solvent.
-
Perform serial dilutions of both stock solutions to create a range of concentrations for the dose-response curve.
-
Seed cells at a predetermined density in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with the serial dilutions of Batch A and Batch B in parallel on the same plate. Include a vehicle-only control.
-
Incubate for the desired treatment duration.
-
Perform the assay readout (e.g., measuring cell viability, reporter gene activity, or protein expression).
-
Analyze the data using a non-linear regression model to determine the IC50 or EC50 for each batch.
-
Protocol 2: Analytical Chemistry for Purity and Identity Confirmation
-
Objective: To assess the purity and confirm the identity of different batches of this compound.
-
Methodology: High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.
-
Sample Preparation:
-
Accurately weigh and dissolve a small amount of each batch of this compound in a suitable solvent to a known concentration.
-
-
Instrumentation and Conditions (Example for HPLC):
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of two solvents (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).
-
Flow Rate: 1 mL/min
-
Detection: UV detector at a wavelength appropriate for this compound.
-
-
Data Analysis:
-
Compare the retention times of the major peak for each batch. They should be identical.
-
Calculate the purity of each batch by determining the area of the main peak as a percentage of the total peak area.
-
For LC-MS, compare the mass-to-charge ratio (m/z) of the major peak to the expected molecular weight of this compound.
-
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway for this compound.
Experimental Workflow
Caption: Quality control workflow for new batches of this compound.
Troubleshooting Logic
Caption: Logical flow for troubleshooting batch-to-batch variability.
References
Technical Support Center: Overcoming Resistance to LY301875 in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to LY301875, a potent and orally active angiotensin II receptor type 1 (AT1) antagonist, in their cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is LY301875 and what is its mechanism of action?
A1: LY301875 is a selective antagonist of the Angiotensin II Receptor Type 1 (AT1). It functions by blocking the binding of angiotensin II to the AT1 receptor, thereby inhibiting its downstream signaling pathways. In the context of cancer research, the AT1 receptor signaling has been implicated in promoting cell proliferation, inflammation, and angiogenesis.
Q2: I am not seeing the expected anti-proliferative effect of LY301875 on my cancer cell line. What could be the reason?
A2: Several factors could contribute to a lack of response to LY301875. These include, but are not limited to:
-
Low or absent AT1 receptor expression: The target cell line may not express the AT1 receptor at sufficient levels for LY301875 to exert its effect.
-
Intrinsic resistance: The cells may possess inherent mechanisms that bypass the AT1 receptor signaling pathway for their growth and survival.
-
Acquired resistance: Prolonged exposure to LY301875 or other AT1 receptor blockers (ARBs) may lead to the development of resistance mechanisms.
-
Suboptimal experimental conditions: Issues with drug concentration, cell culture conditions, or assay methods can affect the observed outcome.
Q3: Are there known mechanisms of resistance to AT1 receptor antagonists in cancer cells?
A3: While specific resistance mechanisms to LY301875 have not been extensively documented in the literature, potential mechanisms of resistance to AT1 receptor antagonists in cancer cells can be inferred from our understanding of drug resistance in general. These may include:
-
Alterations in the drug target: Mutations in the AT1 receptor could potentially reduce the binding affinity of LY301875.
-
Activation of bypass signaling pathways: Cancer cells can develop resistance by upregulating alternative signaling pathways to compensate for the inhibition of the AT1 receptor pathway. A key pathway to investigate is the PI3K/Akt/mTOR signaling cascade, which is a common mechanism for bypassing targeted therapies.
-
Increased drug efflux: Overexpression of drug efflux pumps, such as P-glycoprotein, can reduce the intracellular concentration of the drug.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting unexpected results and potential resistance to LY301875 in your cell culture experiments.
Problem: No significant inhibition of cell proliferation observed.
Possible Cause 1: Low AT1 Receptor Expression
-
Troubleshooting Step: Verify the expression of the AT1 receptor in your cell line at both the mRNA and protein level using techniques like RT-qPCR and Western Blotting or flow cytometry.
-
Recommendation: If AT1 receptor expression is low or absent, consider using a different cell line known to express high levels of the AT1 receptor. For example, MCF-7 (breast cancer) and A549 (non-small cell lung cancer) cells have been shown to respond to AT1 receptor antagonists.[1][2]
Possible Cause 2: Inappropriate Drug Concentration
-
Troubleshooting Step: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of LY301875 in your specific cell line.
-
Recommendation: Based on published data for other AT1 receptor blockers, the IC50 values in cancer cell lines can vary. For example, telmisartan (B1682998) has an IC50 of 9.2 nM for inhibiting angiotensin II binding, while losartan (B1675146) has an IC50 of 20 nM.[3][4] A wide range of concentrations should be tested to establish an accurate dose-response curve.
| AT1 Receptor Antagonist | Cell Line | IC50 Value | Reference |
| Telmisartan | - | 9.2 nM (binding inhibition) | [3] |
| Losartan | - | 20 nM (binding inhibition) | [4] |
| Olmesartan | MCF-7 | 674.8 µg/ml | [5] |
| Candesartan | A549 | 63.93 µM (antiproliferative) | [6] |
Possible Cause 3: Acquired Resistance
If your cell line initially responded to LY301875 but has lost sensitivity over time, you may be dealing with acquired resistance.
-
Troubleshooting Workflow for Investigating Acquired Resistance:
Caption: Workflow for investigating acquired resistance to LY301875.
Experimental Protocols
Protocol 1: Generation of LY301875-Resistant Cell Lines
This protocol describes a general method for developing a drug-resistant cell line through continuous exposure to escalating concentrations of the drug.
-
Determine the initial IC50: First, determine the IC50 of LY301875 for the parental cell line using a cell viability assay (see Protocol 2).
-
Initial Exposure: Culture the parental cells in a medium containing LY301875 at a concentration equal to the IC50 value.
-
Monitor Cell Growth: Continuously monitor the cells. Initially, a significant reduction in cell viability is expected.
-
Subculture Surviving Cells: Once the surviving cells reach 70-80% confluency, subculture them in the same concentration of LY301875.
-
Dose Escalation: After several passages, once the cells show stable growth, gradually increase the concentration of LY301875 (e.g., by 1.5 to 2-fold).
-
Repeat Cycles: Repeat the process of monitoring, subculturing, and dose escalation until the cells can proliferate in a significantly higher concentration of LY301875 compared to the initial IC50.
-
Characterize the Resistant Line: Confirm the resistant phenotype by determining the new IC50 and comparing it to the parental cell line. The resistance index (RI) can be calculated as: RI = IC50 (Resistant Line) / IC50 (Parental Line).
Protocol 2: Cell Viability (MTT) Assay
This protocol is for determining cell viability and can be used to establish IC50 values.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with a serial dilution of LY301875 (and a vehicle control) for the desired time period (e.g., 48 or 72 hours).
-
MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate at 37°C for 1.5 hours.
-
Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Incubate for 15 minutes with shaking and measure the absorbance at 492 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 3: Western Blot for PI3K/Akt Pathway Activation
This protocol is for assessing the activation of key proteins in the PI3K/Akt signaling pathway.
-
Cell Lysis: Treat parental and LY301875-resistant cells with or without LY301875. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-mTOR, and total mTOR overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Compare the levels of phosphorylated proteins between parental and resistant cells, with and without LY301875 treatment, to assess the activation of the PI3K/Akt pathway.
Caption: Simplified AT1 Receptor Signaling Pathway and the inhibitory action of LY301875.
References
- 1. Telmisartan inhibits NSCLC A549 cell proliferation and migration by regulating the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Angiotensin II/angiotensin II type I receptor (AT1R) signaling promotes MCF-7 breast cancer cells survival via PI3-kinase/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Angiotensin (1-7) Antagonist Diminished | Enliven Archive [enlivenarchive.org]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Navigating Stability Challenges in Long-Term Experiments with Small Molecules
Disclaimer: Information regarding the specific stability profile of LY301875 is not extensively available in the public domain. Therefore, this technical support center provides a generalized framework for addressing stability issues that researchers may encounter with small molecules, like LY301875, during long-term experiments. The principles and protocols outlined here are broadly applicable and should be adapted to the specific characteristics of the compound under investigation.
This guide is intended for researchers, scientists, and drug development professionals to proactively address and troubleshoot potential stability issues, ensuring the reliability and reproducibility of experimental data.
Frequently Asked Questions (FAQs)
Q1: My small molecule compound is showing decreased activity over the course of my multi-day cell-based assay. What could be the cause?
A1: A gradual loss of activity in a long-term experiment can be attributed to several factors related to compound stability. The primary suspects are degradation in the culture medium, adsorption to plasticware, or poor cell permeability leading to reduced intracellular concentration over time. It is crucial to assess the stability of your compound directly in the cell culture medium under your specific experimental conditions (e.g., 37°C, 5% CO2).
Q2: I observe a precipitate forming in my stock solution after it has been stored at -20°C and thawed. Is the compound degrading?
A2: Precipitation upon thawing does not automatically indicate degradation. It more commonly suggests that the compound's solubility limit has been exceeded at the storage temperature or that the solvent is not ideal for freeze-thaw cycles. To mitigate this, consider preparing a more dilute stock solution or using a different solvent. When thawing, ensure the solution is brought to room temperature slowly and vortexed thoroughly to ensure complete resolubilization before use.
Q3: Can the color of my compound solution indicate a stability problem?
A3: Yes, a noticeable change in the color of a stock or working solution can be a visual indicator of chemical degradation or oxidation. This change is often triggered by exposure to light, air (oxygen), or impurities in the solvent. If you observe a color change, it is highly recommended to perform an analytical check (e.g., via HPLC or LC-MS) to assess the integrity of the compound before proceeding with your experiments.
Q4: How can I minimize the impact of compound adsorption to my experimental vessels?
A4: Adsorption to plastic surfaces is a common issue, especially for hydrophobic compounds. To minimize this, consider using low-binding microplates and tubes. Adding a small, biologically compatible concentration of a non-ionic surfactant to your assay buffer can also help to keep the compound in solution and reduce its interaction with plastic surfaces.
Troubleshooting Guide for Small Molecule Stability
This guide provides a systematic approach to identifying and resolving common stability issues encountered during long-term experiments.
| Observed Issue | Potential Cause | Suggested Solution(s) |
| Inconsistent results between experimental replicates. | Compound degradation in stock or working solutions. | Prepare fresh solutions for each experiment. If using stored solutions, perform a quick quality control check (e.g., analytical chemistry) before use. Standardize solution preparation protocols. |
| Variability in storage conditions. | Store aliquots of stock solutions at -80°C to minimize freeze-thaw cycles. Protect from light by using amber vials or wrapping tubes in foil. | |
| Loss of biological activity in a time-dependent manner. | Hydrolysis or enzymatic degradation in aqueous buffer or cell culture medium. | Assess compound stability in the specific experimental medium at relevant time points. Adjust the pH of the buffer if the compound is known to be pH-sensitive. Consider the use of protease or esterase inhibitors if enzymatic degradation is suspected. |
| Oxidation. | Degas buffers to remove dissolved oxygen. Consider adding an antioxidant to the buffer if compatible with the assay. Purge the headspace of stock solution vials with an inert gas (e.g., argon or nitrogen) before sealing. | |
| Appearance of new peaks in HPLC/LC-MS analysis over time. | Chemical degradation of the compound. | Attempt to identify the degradation products to understand the degradation pathway. Based on the degradation mechanism, implement strategies to mitigate it (e.g., protect from light, adjust pH, store under inert gas). |
| Precipitation of the compound in the assay well. | Poor aqueous solubility. | Decrease the final concentration of the compound in the assay. Use a co-solvent or a solubilizing agent (e.g., cyclodextrin), ensuring it does not interfere with the assay. |
Experimental Protocols
Protocol: Assessing Small Molecule Stability in Aqueous Buffer
This protocol provides a general method for evaluating the stability of a small molecule in a specific aqueous buffer over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
Small molecule of interest (e.g., LY301875)
-
High-purity organic solvent for stock solution (e.g., DMSO)
-
Aqueous buffer of interest (e.g., PBS, cell culture medium)
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
HPLC-grade solvents for mobile phase
-
Low-binding tubes
-
Incubator set to the desired experimental temperature(s)
Procedure:
-
Solution Preparation:
-
Prepare a concentrated stock solution (e.g., 10 mM) of the small molecule in a suitable organic solvent (e.g., DMSO).
-
Prepare a working solution by diluting the stock solution to the final desired concentration (e.g., 10 µM) in the aqueous buffer. Ensure the final concentration of the organic solvent is low (typically <0.5%) and consistent across all samples.
-
-
Incubation:
-
Aliquot the working solution into multiple low-binding tubes, one for each time point and temperature condition.
-
Incubate the tubes at the desired temperatures (e.g., 4°C, 25°C, 37°C).
-
-
Time Points:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), remove one tube from each temperature condition. The T=0 sample should be processed immediately after preparation.
-
-
Sample Processing:
-
To stop any further degradation, an optional quenching step can be performed by adding an equal volume of a cold organic solvent (e.g., acetonitrile (B52724) or methanol). This is particularly important if the buffer contains components that could interfere with the analysis.
-
Centrifuge the samples to pellet any precipitate.
-
-
Analysis:
-
Analyze the supernatant by HPLC or LC-MS.
-
Monitor the peak area of the parent compound at each time point.
-
Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of compound remaining versus time for each temperature condition.
-
The appearance of new peaks in the chromatogram is indicative of degradation products.
Visualizations
Caption: Hypothetical signaling pathway inhibited by LY301875.
Technical Support Center: Enhancing the Bioavailability of LY301875 (L-368,899) in Animal Studies
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) regarding the bioavailability of LY301875, also known as L-368,899, in animal studies. The information is compiled from preclinical pharmacokinetic data to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of LY301875 (L-368,899) in common animal models?
Oral bioavailability of L-368,899 has been shown to be species- and dose-dependent. In rats, the oral bioavailability was estimated to be 14% in females and 18% in males at a 5 mg/kg dose. At a higher dose of 25 mg/kg in male rats, the bioavailability increased to 41%. In female dogs, the oral bioavailability was 17% at 5 mg/kg and increased to 41% at 33 mg/kg.[1]
Q2: What are the key pharmacokinetic characteristics of LY301875 (L-368,899) following intravenous administration?
Following intravenous (IV) administration in rats and dogs, L-368,899 exhibits a half-life of approximately 2 hours. The plasma clearance is between 23 and 36 ml/min/kg in both species. The volume of distribution at steady state (Vdss) is between 2.0 and 2.6 L/kg for rats and 3.4 to 4.9 L/kg for dogs.[1]
Q3: How quickly is LY301875 (L-368,899) absorbed after oral administration?
L-368,899 is rapidly absorbed after oral dosing. Mean peak plasma concentrations (Cmax) are reached in less than one hour at lower doses (25 mg/kg in rats and 5 mg/kg in dogs) and between 1 and 4 hours at higher doses (100 mg/kg in rats and 33 mg/kg in dogs).[1]
Q4: Is the pharmacokinetics of LY301875 (L-368,899) linear with increasing doses?
No, the pharmacokinetics of L-368,899 are not linear. In both rats and dogs, plasma drug levels increase more than proportionally with increasing oral doses, suggesting saturation of metabolic processes.[1] For instance, in female rats, the mean Area Under the Curve (AUC) increased by approximately 8-fold when the dose was increased from 25 to 100 mg/kg.[1] Similarly, in female dogs, the mean AUC at a 33 mg/kg dose was 12-fold higher than at a 5 mg/kg dose.[1]
Q5: Are there gender differences in the pharmacokinetics of LY301875 (L-368,899)?
Yes, gender-dependent differences have been observed in rats. Plasma drug concentrations were higher in female rats than in male rats, particularly at the 25 mg/kg dose, where the mean AUC values were 4.5-fold higher in females.[1] This is attributed to gender differences in metabolizing capacity.[1]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Troubleshooting/Optimization Strategy |
| Low Oral Bioavailability | Extensive first-pass metabolism.[1] | - Formulation Strategies: Consider formulating LY301875 in a lipid-based delivery system (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS) to potentially enhance lymphatic uptake and bypass first-pass metabolism. - Co-administration with Inhibitors: Investigate co-administration with inhibitors of relevant metabolic enzymes (e.g., cytochrome P450 enzymes), if the specific metabolic pathways are identified. |
| Poor aqueous solubility. | - Particle Size Reduction: Employ micronization or nanosizing techniques to increase the surface area and enhance the dissolution rate. - Formulation with Solubilizers: Utilize excipients such as cyclodextrins or surfactants to improve the solubility of the compound in the gastrointestinal fluids. | |
| High Variability in Exposure (AUC) | Saturation of hepatic metabolism at higher doses.[1] | - Dose Selection: Conduct dose-ranging studies to identify a dose level that provides more consistent exposure. Be aware that dose proportionality is not expected. - Fasting/Fed State: Standardize the feeding status of the animals (e.g., fasted overnight) to minimize variability in absorption. |
| Gender differences in metabolism.[1] | - Segregate Data by Gender: Always analyze and present pharmacokinetic data separately for male and female animals. - Justify Species/Gender Selection: Be mindful of these differences when selecting the animal model and interpreting the data for extrapolation to other species. | |
| Rapid Elimination (Short Half-life) | High plasma clearance.[1] | - Modified Release Formulations: Develop controlled-release or sustained-release formulations to prolong the absorption phase and maintain therapeutic concentrations for a longer duration. |
Quantitative Data Summary
Table 1: Intravenous Pharmacokinetic Parameters of L-368,899 in Rats and Dogs
| Species | Dose (mg/kg) | Half-life (t½) (hr) | Plasma Clearance (ml/min/kg) | Volume of Distribution (Vdss) (L/kg) |
| Rat (Female) | 1, 2.5 | ~2 | 23 - 36 | 2.0 - 2.6 |
| Rat (Female) | 10 | ~2 | 18 | 2.0 - 2.6 |
| Rat (Male) | 1, 2.5, 10 | ~2 | 23 - 36 | 2.0 - 2.6 |
| Dog (Female) | 1, 2.5, 10 | ~2 | 23 - 36 | 3.4 - 4.9 |
| Data extracted from Thompson et al., 1997.[1] |
Table 2: Oral Pharmacokinetic Parameters of L-368,899 in Rats and Dogs
| Species | Dose (mg/kg) | Cmax (µg/mL) | Tmax (hr) | AUC (µg・hr/mL) | Oral Bioavailability (%) |
| Rat (Female) | 5 | - | - | - | 14 |
| Rat (Male) | 5 | - | - | - | 18 |
| Rat (Male) | 25 | - | <1 | - | 41 |
| Rat (Female) | 25 | - | <1 | 4.5-fold higher than males | - |
| Rat (Female) | 100 | - | 1 - 4 | 8-fold higher than 25 mg/kg | - |
| Dog (Female) | 5 | - | <1 | - | 17 |
| Dog (Female) | 33 | - | 1 - 4 | 12-fold higher than 5 mg/kg | 41 |
| Data extracted from Thompson et al., 1997. Dashes indicate data not explicitly provided in the source.[1] |
Experimental Protocols
Protocol: Oral Bioavailability Study of LY301875 (L-368,899) in Rats
This protocol is a generalized representation based on common practices and the information available.
-
Animal Model: Male and female Sprague-Dawley rats.
-
Acclimatization: Acclimatize animals for at least one week before the study.
-
Housing: House animals in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum, unless fasting is required.
-
Groups:
-
Group 1 (Intravenous): Administer LY301875 at a low dose (e.g., 1 mg/kg) via tail vein injection to determine the absolute bioavailability. The vehicle should be appropriate for IV administration (e.g., a solution in saline with a co-solvent like DMSO or PEG400 if necessary).
-
Group 2 (Oral): Administer LY301875 orally by gavage at the desired dose levels (e.g., 5, 25, and 100 mg/kg). The formulation can be a solution or a suspension in a suitable vehicle (e.g., 0.5% methylcellulose).
-
-
Dosing Procedure:
-
Fast animals overnight (with access to water) before oral dosing.
-
Record the precise time of dosing for each animal.
-
Return food to the animals at a standardized time post-dosing (e.g., 4 hours).
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Collect blood from a suitable site (e.g., saphenous vein or via cannulation of the jugular vein) into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Processing:
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until bioanalysis.
-
-
Bioanalysis:
-
Quantify the concentration of LY301875 in plasma samples using a validated analytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) using appropriate software.
-
Calculate oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
-
Visualizations
Caption: Workflow for a typical oral bioavailability study of LY301875 in an animal model.
Caption: Key factors that can influence the oral bioavailability of LY301875.
References
Technical Support Center: Troubleshooting LY 301875 Experiments
Disclaimer: Initial database searches suggest that LY 301875 is primarily characterized as an angiotensin II receptor type 1 (AT1) antagonist. However, this guide is developed to address the query concerning troubleshooting experiments with a gamma-secretase inhibitor, as requested. For this purpose, we will use a well-characterized gamma-secretase inhibitor, Semagacestat (LY450139) , as a representative example to illustrate the principles of experimental design and troubleshooting. The methodologies and troubleshooting advice provided are applicable to experiments involving various gamma-secretase inhibitors.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing high variability in our Amyloid-beta (Aβ) quantification results between replicate wells in our cell-based assay. What could be the cause?
A1: High variability in Aβ quantification, typically measured by ELISA, can stem from several factors:
-
Inconsistent Cell Seeding: Ensure a homogenous cell suspension and precise pipetting when seeding cells. Variations in cell number per well will lead to different amounts of Aβ secretion.
-
Edge Effects: The outer wells of a microplate are more susceptible to evaporation, which can concentrate media components and affect cell health and Aβ production. It is advisable to fill the outer wells with sterile PBS or media without cells and use the inner wells for the experiment.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of the inhibitor, samples, or ELISA reagents is a common source of variability. Calibrate your pipettes regularly and use reverse pipetting for viscous solutions.
-
Incomplete Cell Lysis (for intracellular Aβ): If measuring intracellular Aβ, ensure complete cell lysis to release all protein content. The choice of lysis buffer and incubation time is critical.
-
Insufficient Washing in ELISA: Residual unbound reagents can lead to background noise and variability. Ensure thorough and consistent washing steps as per the ELISA kit protocol.
Q2: The potency (IC50) of our gamma-secretase inhibitor appears to be significantly lower than published values.
A2: A decrease in expected potency can be due to several experimental variables:
-
Inhibitor Degradation: Ensure the inhibitor is stored correctly (typically at -20°C or -80°C in a desiccated environment) and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from a stock solution for each experiment.
-
Solubility Issues: Gamma-secretase inhibitors can be hydrophobic. Ensure the compound is fully dissolved in the vehicle (e.g., DMSO) before diluting in culture media. Precipitation of the compound will lead to a lower effective concentration.
-
High Serum Concentration: Components in fetal bovine serum (FBS) can bind to the inhibitor, reducing its free concentration and apparent potency. Consider reducing the serum concentration during the inhibitor treatment period, if compatible with your cell line.
-
Cell Line Differences: The expression levels of gamma-secretase complex components (Presenilin, Nicastrin, APH-1, PEN-2) and the substrate (e.g., APP) can vary between cell lines, affecting inhibitor sensitivity.
-
Assay Incubation Time: The incubation time with the inhibitor should be sufficient to observe an effect on Aβ production. Short incubation times may not be enough to see the full inhibitory effect.
Q3: We are observing cellular toxicity at concentrations where we expect to see specific inhibition of gamma-secretase.
A3: Distinguishing specific on-target toxicity from non-specific cytotoxicity is crucial:
-
Off-Target Effects: All inhibitors can have off-target effects, especially at higher concentrations. It is important to determine a therapeutic window where the desired inhibition is achieved without significant cell death.
-
Notch-Related Toxicity: Gamma-secretase is also essential for Notch signaling, which is vital for cell survival and differentiation in many cell types. Inhibition of Notch cleavage can lead to apoptosis.[1] Consider using a cell line that is less sensitive to Notch inhibition or measuring markers of Notch signaling to correlate with toxicity.
-
Vehicle Toxicity: Ensure the final concentration of the vehicle (e.g., DMSO) is not toxic to your cells. A vehicle control should always be included in your experiments.
-
Assay for Cytotoxicity: Run a parallel cytotoxicity assay (e.g., MTT, LDH, or live/dead staining) with the same inhibitor concentrations and incubation times to quantify cell viability.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory concentrations (IC50) for the representative gamma-secretase inhibitor, Semagacestat (LY450139). These values can serve as a benchmark for your experiments.
| Target | Cell Line | IC50 (nM) | Reference |
| Aβ40 | H4 human glioma cells | 12.1 | [2] |
| Aβ42 | H4 human glioma cells | 10.9 | [2] |
| Notch Signaling | H4 human glioma cells | 14.1 | [2] |
| Aβ40 | Murine Cortical Neurons | 111 | [3] |
Experimental Protocols
In Vitro Gamma-Secretase Inhibition Assay (Cell-Based)
This protocol describes a general method for determining the IC50 of a gamma-secretase inhibitor on Aβ production in a cellular context.
-
Cell Seeding:
-
Culture a suitable cell line (e.g., HEK293 cells stably overexpressing human APP, or H4 human glioma cells) to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 2 x 10^4 to 5 x 10^4 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Inhibitor Treatment:
-
Prepare a 10 mM stock solution of the gamma-secretase inhibitor (e.g., Semagacestat) in DMSO.
-
Perform serial dilutions of the inhibitor stock solution in culture medium to achieve the desired final concentrations (e.g., ranging from 1 pM to 10 µM). Also, prepare a vehicle control (medium with the same final concentration of DMSO).
-
Carefully remove the old medium from the cells and replace it with 100 µL of the medium containing the different inhibitor concentrations or the vehicle control.
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
Sample Collection:
-
After incubation, centrifuge the plate at 500 x g for 5 minutes.
-
Carefully collect the conditioned medium (supernatant) from each well for Aβ quantification.
-
Store the conditioned medium at -80°C until analysis.
-
The remaining cell pellet can be used for a cytotoxicity assay (e.g., MTT or LDH).
-
-
Aβ Quantification (ELISA):
-
Quantify the levels of Aβ40 and Aβ42 in the conditioned medium using a commercially available ELISA kit.
-
Follow the manufacturer's protocol for the ELISA assay.
-
-
Data Analysis:
-
Normalize the Aβ concentrations to the vehicle-treated control.
-
Generate a dose-response curve by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of Aβ production, using non-linear regression analysis.
-
Visualizations
Signaling Pathway
Caption: Gamma-secretase signaling pathway and the action of an inhibitor.
Experimental Workflow
Caption: General experimental workflow for testing a gamma-secretase inhibitor.
Troubleshooting Logic
Caption: A logical flowchart for troubleshooting common experimental issues.
References
Technical Support Center: Optimizing Incubation Time for Small Molecule Inhibitors in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation times for small molecule inhibitors in cell-based assays. Here you will find frequently asked questions, detailed troubleshooting guides, and standardized experimental protocols to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: Why is optimizing the incubation time for a small molecule inhibitor crucial?
A1: The activity of many inhibitors is time-dependent. An insufficient incubation period can lead to an underestimation of the inhibitor's potency (a higher IC50 value), while an excessively long incubation might cause secondary effects like cytotoxicity or the activation of compensatory signaling pathways, confounding the results.[1] Optimizing the incubation time is critical for accurately determining the efficacy and potency of the compound.
Q2: What is a good starting point for a time-course experiment?
A2: A recommended starting point depends on the biological endpoint being measured. For assessing proximal signaling events, such as the phosphorylation of a direct target, shorter incubation times are often sufficient. For cellular endpoints like changes in gene expression, cell viability, or apoptosis, longer incubation times are typically required.[1] A suggested range is:
-
Signaling Assays (e.g., Western Blot for phospho-proteins): 1, 2, 4, 8, and 24 hours.[1]
-
Cell Viability/Proliferation Assays: 24, 48, and 72 hours.[1][2]
Q3: How does the inhibitor's concentration influence the optimal incubation time?
A3: The rate of target engagement and subsequent biological effect is dependent on both time and inhibitor concentration.[1] At higher concentrations, the desired effect may be observed at earlier time points. Conversely, lower, more physiologically relevant concentrations may require longer incubation times to elicit a significant response. It is advisable to perform time-course experiments at a concentration around the expected IC50 value.
Q4: Should the cell culture medium be changed during a long incubation period?
A4: For incubation times extending beyond 48 hours, it is good practice to consider refreshing the medium containing the inhibitor. This ensures that the inhibitor concentration remains stable and that essential nutrients are not depleted, which could otherwise impact cell health and introduce variability. For incubations of 72 hours or longer, a medium change at 48 hours is often recommended.[3]
Troubleshooting Guide: Common Issues in Incubation Time Optimization
This guide addresses specific issues that may arise during the optimization of inhibitor incubation time.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| No observable effect of the inhibitor at any time point. | 1. Incubation time is too short: The chosen time points may not be sufficient to observe the desired cellular outcome (e.g., measuring apoptosis after only 6 hours).2. Inhibitor concentration is too low: The concentration used may be insufficient to engage the target effectively.[3]3. Compound instability: The inhibitor may be degrading in the culture medium over time.4. Cell line is resistant: The target may not be critical for the survival or function of the specific cell line used.[3] | 1. Extend the time course: Include later time points (e.g., 72 hours for viability assays).[2]2. Perform a dose-response experiment: First, determine the effective concentration range of the inhibitor.[3]3. Prepare fresh inhibitor dilutions for each experiment: Avoid repeated freeze-thaw cycles of stock solutions.4. Use a positive control cell line: Confirm inhibitor activity in a cell line known to be sensitive. |
| High level of cell death across all concentrations, including low ones. | 1. Incubation time is too long: Prolonged exposure, even at low concentrations, can lead to off-target effects and general cytotoxicity.[1]2. Solvent toxicity: The concentration of the vehicle (e.g., DMSO) may be too high.[4]3. Inhibitor has off-target toxicity: The compound may be affecting other essential cellular processes.[1] | 1. Reduce the maximum incubation time: Test earlier time points (e.g., 24h and 48h instead of 72h).[1]2. Ensure the final solvent concentration is non-toxic: Typically, this should be ≤ 0.1% for DMSO. Run a vehicle-only control.[4]3. Characterize the nature of cell death: Use assays to distinguish between apoptosis and necrosis to understand the mechanism of toxicity. |
| Inconsistent or highly variable results between replicate experiments. | 1. Inconsistent cell seeding: Variations in the initial number of cells per well.2. Edge effects in the microplate: Evaporation from the outer wells can concentrate the inhibitor and affect cell growth.[3]3. Inaccurate pipetting: Errors in preparing serial dilutions or adding the inhibitor to the wells.[3] | 1. Ensure a homogenous single-cell suspension: Mix the cell suspension thoroughly before plating.2. Avoid using the outermost wells: Fill them with sterile PBS or media to maintain humidity across the plate.[1]3. Calibrate pipettes regularly: Use fresh tips for each dilution and treatment. |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time for a Cell Viability Assay
This protocol describes a method to determine the effect of incubation time on an inhibitor's ability to reduce cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well). Allow the cells to adhere and resume logarithmic growth for 18-24 hours.
-
Inhibitor Preparation: Prepare a serial dilution of the small molecule inhibitor in a complete culture medium. A common approach is to prepare these at 2x the final desired concentration. Also, prepare a vehicle-only control (e.g., 0.1% DMSO in medium).
-
Inhibitor Treatment: Remove the existing medium from the cells and add 100 µL of the inhibitor dilutions and controls to the appropriate wells.
-
Incubation: Prepare a separate plate for each incubation period to be tested (e.g., 24, 48, and 72 hours). Incubate the plates at 37°C and 5% CO₂.
-
Cell Viability Assay: At the end of each designated incubation period, perform a cell viability assay (e.g., using CellTiter-Glo® or MTS reagent) according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the data to the vehicle-only controls for each time point to calculate the percent viability.
-
Plot the percent viability against the log of the inhibitor concentration for each incubation time.
-
Use non-linear regression to determine the IC50 value at each time point.
-
Quantitative Data Summary: Time-Dependent IC50 of a Generic Kinase Inhibitor
The optimal incubation time is the point at which the IC50 value stabilizes, indicating that the maximal effect at a given concentration has been reached.
| Incubation Time (Hours) | IC50 (nM) |
| 24 | 150.2 |
| 48 | 45.8 |
| 72 | 42.5 |
Visualizations
Signaling Pathway Diagram
Caption: A generic MAPK signaling pathway inhibited by a small molecule.
Experimental Workflow Diagram
Caption: Workflow for optimizing inhibitor incubation time.
Troubleshooting Logic Diagram
Caption: A troubleshooting decision tree for incubation time optimization.
References
Mitigating cytotoxicity of LY 301875 at high concentrations
Welcome to the technical support center for LY301875. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding experiments with LY301875.
Frequently Asked Questions (FAQs)
Q1: What is LY301875 and what is its primary mechanism of action?
LY301875 is a potent and orally active antagonist of the angiotensin II receptor type 1 (AT1).[1] Its primary mechanism of action is the selective blockade of AT1 receptors, thereby inhibiting the physiological effects of angiotensin II, a key regulator of blood pressure and cardiovascular function.
Q2: I am observing unexpected cytotoxicity at high concentrations of LY301875 in my cell-based assays. Is this a known effect?
While specific public data on the cytotoxicity of LY301875 at high concentrations is limited, off-target effects and cytotoxicity at concentrations significantly exceeding the therapeutic range can occur with many small molecule inhibitors. High concentrations may lead to non-specific binding to other cellular targets or interference with essential cellular processes, resulting in cytotoxicity.
Q3: What are potential strategies to mitigate the cytotoxicity of LY301875 in my experiments?
Mitigating cytotoxicity often involves optimizing experimental conditions and exploring co-treatments. Here are several strategies you can consider:
-
Concentration Optimization: The most critical step is to perform a dose-response curve to determine the optimal concentration range for AT1 receptor antagonism with minimal cytotoxicity.
-
Serum Concentration: The concentration of serum in your cell culture media can influence drug availability and cellular stress. Consider evaluating the effect of varying serum concentrations.
-
Co-treatment with Antioxidants: Drug-induced cytotoxicity can sometimes be mediated by oxidative stress. Co-treatment with an antioxidant, such as N-acetylcysteine (NAC), may help to alleviate these effects.
-
Cell Density Optimization: The initial cell seeding density can impact the apparent cytotoxicity of a compound. Ensure you are using a consistent and optimal cell density for your assays.
-
Use of a More Relevant Cell Line: If possible, use a cell line that endogenously expresses the AT1 receptor at physiologically relevant levels. This can help to distinguish between on-target and off-target effects.
Troubleshooting Guides
Issue: High background cytotoxicity in control (vehicle-treated) cells.
| Possible Cause | Troubleshooting Step |
| Vehicle Toxicity | Decrease the final concentration of the vehicle (e.g., DMSO). Ensure the final concentration does not exceed 0.1-0.5% in the cell culture medium. Run a vehicle-only toxicity curve. |
| Cell Culture Conditions | Ensure cells are healthy, within a low passage number, and not overgrown. Optimize cell seeding density. |
| Contamination | Test for mycoplasma and bacterial contamination in your cell cultures. |
Issue: Inconsistent cytotoxicity results between experiments.
| Possible Cause | Troubleshooting Step |
| Reagent Variability | Use freshly prepared solutions of LY301875 for each experiment. Ensure consistent lot numbers for all reagents, including media and serum. |
| Assay Timing | Standardize the incubation time with LY301875 across all experiments. |
| Cell Passage Number | Use cells within a consistent and narrow passage number range for all experiments. |
Experimental Protocols
Protocol 1: Determining the IC50 of LY301875 for Cytotoxicity
This protocol outlines a standard method for determining the half-maximal inhibitory concentration (IC50) for cytotoxicity using a colorimetric assay like the MTT assay.
Materials:
-
LY301875
-
Appropriate cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of LY301875 in complete cell culture medium. A typical starting concentration might be 100 µM, with 2-fold serial dilutions. Include a vehicle-only control.
-
Treatment: Remove the old medium from the cells and add the prepared LY301875 dilutions and vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the LY301875 concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Caption: Experimental workflow for determining the cytotoxic IC50 of LY301875.
Caption: Angiotensin II Type 1 (AT1) receptor signaling pathway and the inhibitory action of LY301875.
Caption: Troubleshooting logic for addressing high cytotoxicity of LY301875.
References
LY 301875 experimental controls and best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments with LY 301875, a potent and orally active angiotensin II receptor type 1 (AT1) antagonist.[1] This guide includes troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful design and execution of your studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic, orally active small molecule that functions as a selective antagonist of the angiotensin II receptor type 1 (AT1).[1] The AT1 receptor is a G protein-coupled receptor (GPCR) that, when activated by its ligand angiotensin II, mediates a range of physiological effects including vasoconstriction, inflammation, and cellular proliferation. By blocking the binding of angiotensin II to the AT1 receptor, this compound inhibits these downstream signaling pathways.
Q2: What are the key in vitro assays to characterize the activity of this compound?
A2: The two primary in vitro assays for characterizing an AT1 receptor antagonist like this compound are:
-
AT1 Receptor Binding Assay: This competitive radioligand binding assay is used to determine the binding affinity (IC50) of this compound for the AT1 receptor.[1][2]
-
In Vitro Vascular Reactivity Assay: This functional assay assesses the ability of this compound to inhibit angiotensin II-induced vasoconstriction in isolated arterial rings.[1]
Q3: How should I dissolve and store this compound?
A3: For in vitro experiments, this compound should be dissolved in a suitable organic solvent, such as DMSO, to create a concentrated stock solution. It is crucial to ensure the final concentration of the solvent in your assay is minimal (typically ≤0.1%) to avoid off-target effects. Aliquot the stock solution to prevent multiple freeze-thaw cycles and store at -20°C or -80°C, protected from light. For in vivo studies, the formulation will depend on the route of administration and should be determined based on the compound's solubility and tolerability in appropriate vehicles.
Q4: What are some potential off-target effects to consider when working with a new small molecule inhibitor like this compound?
A4: While this compound is designed to be a selective AT1 antagonist, it is good practice to consider potential off-target effects. These can manifest as inconsistent results compared to other AT1 inhibitors with different chemical scaffolds or discrepancies with genetic validation methods like siRNA or CRISPR-Cas9 knockdown of the AT1 receptor. If off-target effects are suspected, it is advisable to perform counter-screening against other related receptors and use structurally distinct AT1 antagonists as controls.
Troubleshooting Guides
Issue 1: High Variability in AT1 Receptor Binding Assay Results
| Possible Cause | Recommended Solution |
| Inconsistent pipetting | Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. |
| Cell membrane preparation inconsistency | Prepare a large, single batch of cell membranes expressing the AT1 receptor, aliquot, and store at -80°C for consistent use across experiments.[2] |
| Radioligand degradation | Aliquot the radioligand and store it as recommended by the manufacturer to avoid repeated freeze-thaw cycles. |
| Suboptimal incubation time | Perform a time-course experiment to determine the optimal incubation time for reaching binding equilibrium. |
| High non-specific binding | Decrease the amount of membrane protein in the assay. Include a known non-radiolabeled ligand at a high concentration to accurately determine non-specific binding. |
Issue 2: No Inhibition of Angiotensin II-Induced Vasoconstriction in Vascular Reactivity Assay
| Possible Cause | Recommended Solution |
| Compound instability or precipitation | Prepare fresh dilutions of this compound for each experiment. Visually inspect solutions for any signs of precipitation. |
| Insufficient pre-incubation time | Increase the pre-incubation time of the arterial rings with this compound to ensure adequate tissue penetration and receptor binding. A typical pre-incubation is 30-60 minutes.[1] |
| Low compound concentration | Test a broader range of this compound concentrations to ensure the effective dose is covered. |
| Tissue desensitization | Ensure proper handling and equilibration of the isolated arterial rings to maintain their responsiveness to angiotensin II. |
| Vehicle effects | Run a vehicle control to ensure the solvent used to dissolve this compound is not affecting the vascular response. |
Experimental Protocols
Protocol 1: In Vitro AT1 Receptor Binding Assay
This protocol is designed to determine the binding affinity (IC50) of this compound for the AT1 receptor using a competitive radioligand binding assay.[1][2]
Materials:
-
Cell membranes from cells overexpressing the human AT1 receptor (e.g., CHO or HEK293 cells)
-
Radioligand: 125I-[Sar1, Ile8]Angiotensin II
-
This compound and a reference AT1 antagonist (e.g., Losartan)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
Wash Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
96-well filter plates and a vacuum manifold
-
Scintillation fluid and a microplate scintillation counter
Methodology:
-
Reaction Setup: In a 96-well plate, add 50 µL of Assay Buffer, 50 µL of the radioligand at a final concentration close to its Kd, and 50 µL of this compound at various concentrations (serial dilutions from 1 pM to 10 µM).
-
Controls:
-
Total Binding: Wells containing only Assay Buffer, radioligand, and cell membranes.
-
Non-Specific Binding: Wells containing a high concentration of a reference antagonist (e.g., 10 µM Losartan) in place of this compound.
-
-
Initiate Reaction: Add 50 µL of the cell membrane preparation (5-10 µg of protein) to each well.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking.
-
Termination: Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Washing: Quickly wash the filters three times with ice-cold Wash Buffer.
-
Detection: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of this compound and determine the IC50 value using non-linear regression analysis.
Protocol 2: In Vitro Vascular Reactivity Assay
This protocol assesses the functional ability of this compound to inhibit angiotensin II-induced vasoconstriction.[1]
Materials:
-
Male Wistar rat or rabbit
-
Thoracic aorta
-
Krebs-Henseleit physiological salt solution (PSS)
-
Angiotensin II
-
This compound
-
Organ bath system with force transducers
Methodology:
-
Tissue Preparation: Isolate the thoracic aorta and cut it into 2-3 mm rings.
-
Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit PSS, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.
-
Equilibration: Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g, with buffer changes every 15-20 minutes.
-
Viability Check: Contract the rings with a high concentration of potassium chloride (e.g., 60 mM KCl) to ensure tissue viability.
-
Antagonist Incubation: Pre-incubate the rings with either vehicle or this compound at a specific concentration for 30-60 minutes.
-
Angiotensin II Challenge: Generate a cumulative concentration-response curve by adding increasing concentrations of Angiotensin II (e.g., 1 nM to 1 µM) to the bath.
-
Data Recording: Record the isometric tension after each addition of Angiotensin II until a stable plateau is reached.
-
Data Analysis: Compare the concentration-response curves of Angiotensin II in the presence and absence of this compound to determine its inhibitory effect.
Visualizations
Caption: Angiotensin II Receptor Type 1 (AT1R) Signaling Pathway and Point of Inhibition by this compound.
Caption: A generalized experimental workflow for the characterization of this compound.
References
Validation & Comparative
Validating the Antagonistic Activity of LY 301875: A Comparative Guide
For researchers and professionals in drug development, validating the antagonistic activity of a compound is a critical step. This guide provides a comparative analysis of LY 301875, a potent and orally active angiotensin II receptor type 1 (AT1) antagonist, against other commercially available AT1 receptor antagonists.[1] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows.
Comparative Antagonistic Activity
This compound demonstrates significant antagonistic potency at the AT1 receptor. The table below summarizes its reported activity alongside other well-established AT1 receptor antagonists, Losartan and Valsartan. It is important to note that the presented values are derived from different studies and should be considered in that context. For a definitive comparison, these compounds should be evaluated head-to-head in the same assay.
| Compound | pKB | pKi | Reference Compound(s) |
| This compound | 9.6 | Not Reported | - |
| Losartan | Not Reported | 7.17 | Angiotensin II |
| Valsartan | Not Reported | 7.65 | Angiotensin II |
Note: pKB is the negative logarithm of the dissociation constant of an antagonist, providing a measure of its potency. A higher pKB value indicates a higher affinity of the antagonist for the receptor. pKi is the negative logarithm of the inhibition constant (Ki), which represents the concentration of an inhibitor required to decrease the binding of a radioligand by 50%.
Signaling Pathway and Mechanism of Action
AT1 receptor antagonists, such as this compound, exert their effects by blocking the action of angiotensin II on the AT1 receptor, a key component of the Renin-Angiotensin-Aldosterone System (RAAS). This pathway plays a crucial role in regulating blood pressure and fluid balance.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of this compound.
Experimental Protocols
The validation of AT1 receptor antagonists typically involves in vitro assays to determine their binding affinity and functional antagonism. A radioligand binding assay is a standard method to quantify the affinity of a compound for its target receptor.
Radioligand Binding Assay for AT1 Receptor
Objective: To determine the binding affinity (Ki) of this compound and comparator compounds for the human AT1 receptor.
Materials:
-
Membrane Preparation: Cell membranes expressing the human AT1 receptor (e.g., from CHO or HEK293 cells).
-
Radioligand: [125I]-[Sar1,Ile8]-Angiotensin II.
-
Competitors: this compound, Losartan, Valsartan, and unlabeled Angiotensin II.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration: Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation Counter.
Procedure:
-
Incubation: In a 96-well plate, combine the membrane preparation, radioligand (at a concentration near its Kd), and varying concentrations of the competitor compounds (this compound, Losartan, Valsartan) or unlabeled Angiotensin II for non-specific binding determination.
-
Incubate the mixture at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through the glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding (in the presence of a saturating concentration of unlabeled Angiotensin II) from total binding (in the absence of competitor).
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 (concentration of competitor that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
A Comparative Analysis of AT1 Receptor Antagonists: Positioning LY301875 in the Therapeutic Landscape
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Angiotensin II Type 1 (AT1) receptor antagonists, with a special focus on the potent but less clinically characterized compound, LY301875. Due to the limited publicly available data on LY301875, this guide will present the existing information and draw comparisons with well-established AT1 receptor antagonists such as Losartan, Valsartan, and Candesartan, based on available scientific literature.
Introduction to AT1 Receptor Antagonism
The Renin-Angiotensin System (RAS) is a critical regulator of blood pressure and cardiovascular homeostasis. The primary effector of this system, Angiotensin II, exerts its physiological effects by binding to two main receptor subtypes: AT1 and AT2. The AT1 receptor mediates the majority of the known pathological effects of Angiotensin II, including vasoconstriction, aldosterone (B195564) secretion, cellular growth, and proliferation. Consequently, blockade of the AT1 receptor is a key therapeutic strategy for the management of hypertension and other cardiovascular diseases.
AT1 receptor antagonists, also known as angiotensin receptor blockers (ARBs), are a class of drugs that selectively inhibit the binding of Angiotensin II to the AT1 receptor, thereby mitigating its harmful effects. This guide will delve into a comparison of these agents, with a particular focus on what is known about LY301875.
LY301875: A Potent AT1 Receptor Antagonist
LY301875 has been identified in scientific literature as a potent and orally active nonpeptide AT1 receptor antagonist.[1] The primary piece of quantitative data available for LY301875 is its pKB value, which is a measure of its antagonist potency.
Table 1: Potency of LY301875
| Compound | Parameter | Value | Reference |
| LY301875 | pKB | 9.6 | [1] |
The pKB is the negative logarithm of the equilibrium dissociation constant (KB) of an antagonist. A higher pKB value indicates a higher binding affinity of the antagonist for the receptor. With a pKB of 9.6, LY301875 demonstrates high potency at the AT1 receptor.
Comparison with Clinically Established AT1 Receptor Antagonists
To provide a framework for understanding the potential of LY301875, it is useful to compare its known potency with that of widely used ARBs. The following tables summarize key performance indicators for Losartan, Valsartan, and Candesartan, compiled from various studies. It is important to note that these values can vary depending on the experimental conditions and assay methodologies.
Table 2: Comparative Binding Affinities of Common AT1 Receptor Antagonists
| Compound | Binding Affinity (Ki or IC50, nM) | Receptor | Species | Reference |
| Losartan | ~20 - 100 | AT1 | Human | |
| EXP3174 (active metabolite of Losartan) | ~1 - 10 | AT1 | Human | |
| Valsartan | ~3 - 20 | AT1 | Human | |
| Candesartan | ~0.3 - 1 | AT1 | Human |
Note: Specific values can vary between studies. The ranges provided are indicative of typical findings.
Table 3: Comparative In Vivo Efficacy of Common AT1 Receptor Antagonists
| Compound | Parameter | Animal Model | Effect | Reference |
| Losartan | Blood Pressure Reduction | Spontaneously Hypertensive Rats (SHR) | Significant reduction in systolic and diastolic blood pressure | |
| Valsartan | Blood Pressure Reduction | Spontaneously Hypertensive Rats (SHR) | Dose-dependent reduction in blood pressure | |
| Candesartan | Blood Pressure Reduction | Spontaneously Hypertensive Rats (SHR) | Potent and long-lasting antihypertensive effect |
Experimental Protocols
Detailed experimental protocols for LY301875 are not available. However, the following provides a general methodology for a key experiment used to characterize AT1 receptor antagonists.
AT1 Receptor Binding Assay (General Protocol)
This assay is used to determine the binding affinity of a compound for the AT1 receptor.
1. Materials:
-
Cell membranes expressing the human AT1 receptor.
-
Radioligand, typically [125I]Sar1,Ile8-Angiotensin II.
-
Test compounds (e.g., LY301875, Losartan) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of an unlabeled AT1 antagonist like Losartan).
-
Glass fiber filters.
-
Scintillation counter.
2. Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled antagonist.
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate the bound and free radioligand.
-
The filters are washed with ice-cold assay buffer to remove unbound radioligand.
-
The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.
3. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data is then analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.
Signaling Pathways and Workflows
The following diagrams illustrate the general signaling pathway of Angiotensin II and the workflow of a typical drug screening process for AT1 receptor antagonists.
Caption: Angiotensin II signaling pathway and the point of intervention for LY301875.
Caption: General workflow for the discovery and development of AT1 receptor antagonists.
Conclusion
LY301875 is a highly potent AT1 receptor antagonist, as indicated by its pKB value. However, a comprehensive understanding of its pharmacological profile and a direct comparison with established ARBs like Losartan, Valsartan, and Candesartan are hampered by the limited availability of public data. Further research and publication of comparative studies are necessary to fully elucidate the therapeutic potential of LY301875 and its place within the armamentarium of AT1 receptor antagonists. The provided general experimental protocols and workflows offer a foundational understanding of the methodologies employed in the characterization of such compounds.
References
Preclinical Comparison: LY301875 versus Losartan in Angiotensin II Receptor Blockade
A comprehensive review of the available preclinical data for the angiotensin II type 1 (AT1) receptor antagonists LY301875 and Losartan (B1675146) reveals a significant disparity in the extent of their characterization. While Losartan has been extensively studied and serves as a prototypical agent in this class, publicly available preclinical data for LY301875 is sparse, precluding a direct, data-rich comparison of their performance.
This guide summarizes the available preclinical information for both compounds, highlighting the potent but limitedly documented profile of LY301875 and the well-established preclinical efficacy and mechanism of action of Losartan.
Mechanism of Action: Targeting the Renin-Angiotensin System
Both LY301875 and Losartan are selective antagonists of the angiotensin II type 1 (AT1) receptor. The renin-angiotensin system (RAS) plays a crucial role in regulating blood pressure and cardiovascular homeostasis. Angiotensin II, the primary effector of the RAS, exerts its physiological effects by binding to AT1 receptors, leading to vasoconstriction, aldosterone (B195564) secretion, and cellular growth, all of which contribute to increased blood pressure. By selectively blocking the AT1 receptor, both LY301875 and Losartan inhibit these effects of angiotensin II, leading to vasodilation and a reduction in blood pressure.[1]
The signaling pathway downstream of AT1 receptor activation is a key target for these antagonists.
Quantitative Data Presentation
Due to the limited publicly available data for LY301875, a direct quantitative comparison with Losartan is not feasible. The available data for each compound is presented below.
LY301875
Only a single preclinical data point for LY301875 is readily available in the public domain.
| Parameter | Value | Species/System | Reference |
| pKB | 9.6 | Not Specified | [2] |
pKB is the negative logarithm of the dissociation constant of a competitive antagonist, indicating its affinity for the receptor. A higher pKB value signifies a higher affinity.
Losartan
Losartan has been extensively characterized in numerous preclinical studies. The following table summarizes key in vitro and in vivo data.
| Parameter | Value | Species/System | Reference |
| In Vitro | |||
| pKi | 7.17 ± 0.07 | Cloned AT1 Receptors (COS-7 cells) | [3] |
| In Vivo | |||
| Antihypertensive Effect | Dose-dependent decrease in blood pressure | Spontaneously Hypertensive Rats (SHRs) | [4] |
| Cardioprotective Effect | Improved hemodynamics and coronary angiogenesis | Rat model of experimental cardiac infarction | [5] |
| Anti-inflammatory Effect | Attenuated lipopolysaccharide-induced acute lung injury | Rat model | [6] |
pKi is the negative logarithm of the inhibition constant (Ki), which represents the concentration of an inhibitor required to decrease the binding of a radioligand by 50%.
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of LY301875 are not available in the public literature. However, a general workflow for characterizing a novel AT1 receptor antagonist can be described based on standard pharmacological practices and the extensive research conducted on Losartan.
Key Experimental Methodologies (Based on Losartan Studies)
-
Receptor Binding Assays: These assays are crucial for determining the affinity of a compound for the AT1 receptor. A common method involves radioligand binding studies using cell membranes expressing the AT1 receptor (e.g., from transiently transfected COS-7 cells).[3] The assay measures the ability of the test compound to displace a radiolabeled ligand that is known to bind to the AT1 receptor. The data is used to calculate the inhibition constant (Ki) or pKi.
-
In Vivo Hypertension Models: To assess the antihypertensive efficacy of a compound, various animal models of hypertension are used. The Spontaneously Hypertensive Rat (SHR) is a widely used genetic model of essential hypertension.[4] In these studies, the compound is administered to the animals, and blood pressure is monitored over time using methods such as the tail-cuff method or telemetry.
-
Models of End-Organ Damage: Beyond blood pressure reduction, the protective effects of AT1 receptor antagonists on organs affected by hypertension are evaluated. For instance, a model of experimental myocardial infarction in rats, induced by coronary artery ligation, can be used to assess the cardioprotective effects of a compound by measuring hemodynamic parameters and analyzing tissue morphology.[5]
Conclusion
The available preclinical data indicates that LY301875 is a potent AT1 receptor antagonist, as evidenced by its high pKB value.[2] However, the lack of further published preclinical studies on LY301875 prevents a comprehensive comparison with Losartan.
Losartan, as a well-established drug, has a robust preclinical data package demonstrating its efficacy in lowering blood pressure and providing end-organ protection in various animal models. Its mechanism of action through selective AT1 receptor blockade is well-understood and has been extensively documented.
For researchers and drug development professionals, while LY301875 shows promise based on its reported potency, a significant amount of further preclinical investigation would be required to fully characterize its pharmacological profile and establish its therapeutic potential relative to well-characterized agents like Losartan.
References
- 1. Human plasma protein binding of the angiotensin II receptor antagonist losartan potassium (DuP 753/MK 954) and its pharmacologically active metabolite EXP3174 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. The effect of AT1 receptor antagonist on chronic cardiac response to coronary artery ligation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Losartan, an antagonist of AT1 receptor for angiotensin II, attenuates lipopolysaccharide-induced acute lung injury in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Angiotensin II Receptor Blockers on Cancer Cell Lines: A Cross-Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro effects of Angiotensin II Receptor Type 1 (AT1) antagonists, a class of drugs to which LY 301875 belongs, on various cancer cell lines. While direct experimental data for this compound in this context is not publicly available, this document cross-validates the potential anti-cancer effects by summarizing published data on other widely studied AT1 receptor blockers (ARBs). The data presented here offers a valuable resource for researchers investigating the therapeutic potential of AT1 receptor antagonism in oncology.
Introduction to this compound and AT1 Receptor Antagonism
This compound is a potent and orally active antagonist of the Angiotensin II Receptor Type 1 (AT1). The renin-angiotensin system (RAS) and its primary effector, Angiotensin II, have been implicated in cancer progression through mechanisms that include the promotion of cell proliferation, angiogenesis, and inflammation, primarily mediated by the AT1 receptor. By blocking this receptor, compounds like this compound and other ARBs are being investigated for their potential as anti-cancer agents. This guide focuses on the comparative in vitro effects of several commercially available ARBs to provide a baseline for understanding the potential efficacy of this class of drugs.
Data Presentation: Comparative Anti-proliferative Effects of AT1 Receptor Antagonists
The following tables summarize the quantitative data on the anti-proliferative effects of various AT1 receptor antagonists across different cancer cell lines, as reported in peer-reviewed literature.
Table 1: Comparative IC50 Values of AT1 Receptor Antagonists in A549 Lung Cancer Cells
| Compound | Cell Line | Assay | IC50 (µg/mL) | Reference |
| Telmisartan | A549 | MTT | 15.6 | [1] |
| Irbesartan | A549 | MTT | 31.1 | [1] |
Table 2: Effects of Various AT1 Receptor Antagonists on Endometrial Cancer Cell Proliferation
| Compound | Cell Line | Concentration (µM) | Inhibition of Proliferation (%) | Assay | Reference |
| Telmisartan | Ishikawa | 1-100 | Significant | WST-1 | [2] |
| Telmisartan | HEC-59 | 1-100 | Significant | WST-1 | [2] |
| Telmisartan | HHUA | 1-100 | Significant | WST-1 | [2] |
| Candesartan | Ishikawa, HEC-59, HHUA | up to 100 | No significant effect | WST-1 | [2] |
| Losartan | Ishikawa, HEC-59, HHUA | up to 100 | No significant effect | WST-1 | [2] |
| Valsartan | Ishikawa, HEC-59, HHUA | up to 100 | No significant effect | WST-1 | [2] |
Table 3: Effect of AT1 Receptor Antagonists on MCF-7 Breast Cancer Cells
| Compound | Cell Line | Effect | Assay | Reference |
| Olmesartan (B1677269) | MCF-7 | Decreased cell viability | MTT | [3][4] |
| Losartan | MCF-7 | Decreased Ang-II-induced proliferation | Not specified | [5] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, which are commonly used to assess the effects of AT1 receptor antagonists on cancer cell lines.
Cell Viability and Proliferation Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692). The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: The following day, replace the medium with fresh medium containing various concentrations of the AT1 receptor antagonist or vehicle control.
-
Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) can be determined from the dose-response curve.[6][7][8]
-
2. WST-1 (Water Soluble Tetrazolium Salt) Assay
This is another colorimetric assay for the quantification of cell proliferation and viability, offering the advantage of producing a water-soluble formazan, simplifying the procedure.
-
Principle: In viable cells, mitochondrial dehydrogenases cleave the stable tetrazolium salt WST-1 to a soluble formazan. The amount of formazan dye formed correlates directly to the number of metabolically active cells in the culture.
-
Protocol:
-
Cell Seeding and Treatment: Follow the same steps 1 and 2 as in the MTT assay protocol.
-
Incubation: Incubate the plates for the desired treatment period.
-
WST-1 Reagent Addition: Add WST-1 reagent to each well (typically a 1:10 dilution) and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 420-480 nm using a microplate reader. A reference wavelength above 600 nm can be used to reduce background.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.[9][10][11][12]
-
Mandatory Visualization
Signaling Pathway Diagram
Caption: AT1 Receptor Signaling Pathway in Cancer Cells.
Experimental Workflow Diagram
Caption: General Workflow for In Vitro Cell Viability Assays.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Angiotensin II receptor antagonist olmesartan and NF-kappaB inhibitor as cytotoxic and apoptotic agents in MCF-7 human cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Angiotensin II/angiotensin II type I receptor (AT1R) signaling promotes MCF-7 breast cancer cells survival via PI3-kinase/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. texaschildrens.org [texaschildrens.org]
- 7. researchhub.com [researchhub.com]
- 8. cyrusbio.com.tw [cyrusbio.com.tw]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. WST-1 Assay Protocol for Cell Viability [merckmillipore.com]
- 11. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. materialneutral.info [materialneutral.info]
Independent Verification of LY 301875 Binding Studies: A Comparative Guide for Researchers
This guide provides an objective comparison of the binding characteristics of LY 301875, a potent Angiotensin II Receptor Type 1 (AT1) antagonist, with other commercially available alternatives. The information presented is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in selecting appropriate research tools. All quantitative data is summarized for easy comparison, and detailed experimental protocols for typical binding assays are provided.
Comparative Analysis of AT1 Receptor Antagonist Binding Affinities
The binding affinity of a compound to its target receptor is a critical parameter in drug discovery and pharmacological research. The following table summarizes the binding affinities of this compound and several alternative AT1 receptor antagonists. It is important to note that direct comparisons of absolute values between different studies should be made with caution due to variations in experimental conditions, such as radioligand used, tissue source, and assay buffer composition.
| Compound | Binding Affinity (pKB) | Binding Affinity (Ki in nM) | Binding Affinity (IC50 in nM) |
| This compound | 9.6 | Not available | Not available |
| Losartan | ~19-25 | ~20 | |
| Valsartan | ~2.38 | Not available | |
| Candesartan | ~0.3-1.0 | Not available | |
| Telmisartan | Not available | Not available |
Note: pKB is the negative logarithm of the dissociation constant of a competitive antagonist. A higher pKB value indicates a higher binding affinity. Ki is the inhibition constant, and a lower Ki value indicates a higher binding affinity. IC50 is the half-maximal inhibitory concentration.
Experimental Protocols
The following is a detailed methodology for a typical radioligand competitive binding assay used to determine the binding affinity of compounds to the AT1 receptor.
Materials:
-
Receptor Source: Membranes prepared from cells or tissues endogenously expressing or recombinantly overexpressing the human AT1 receptor.
-
Radioligand: [125I]Sar1,Ile8-angiotensin II, a high-affinity radiolabeled antagonist for the AT1 receptor.
-
Test Compounds: this compound and other AT1 receptor antagonists.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/C) and a cell harvester.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Homogenize the receptor source tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add a fixed amount of membrane protein, a fixed concentration of the radioligand ([125I]Sar1,Ile8-angiotensin II), and varying concentrations of the unlabeled test compound (competitor).
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration. The IC50 value is determined from this curve, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.
Visualizations
Angiotensin II AT1 Receptor Signaling Pathway
The following diagram illustrates the primary signaling cascade initiated by the activation of the Angiotensin II Type 1 (AT1) receptor.
Caption: AT1 Receptor Signaling Cascade.
Experimental Workflow for a Competitive Radioligand Binding Assay
This diagram outlines the key steps involved in a typical competitive radioligand binding assay.
Caption: Competitive Binding Assay Workflow.
Comparative analysis of the pharmacokinetics of AT1 blockers
A Comparative Guide to the Pharmacokinetics of Angiotensin II Receptor Blockers (AT1 Blockers)
Angiotensin II receptor blockers (ARBs), or sartans, are a class of drugs that selectively antagonize the angiotensin II type 1 (AT1) receptor. This antagonism blocks the primary effects of angiotensin II, such as vasoconstriction and aldosterone (B195564) release, making them a cornerstone in the management of hypertension and other cardiovascular diseases. While all drugs in this class share a common mechanism of action, they exhibit significant differences in their pharmacokinetic profiles, which can influence their clinical application, dosing regimens, and potential for drug interactions.
This guide provides a comparative analysis of the key pharmacokinetic parameters of commonly prescribed AT1 blockers, details the experimental methodologies used to derive this data, and illustrates the underlying signaling pathway.
Comparative Pharmacokinetic Properties
The pharmacokinetic diversity among AT1 blockers is evident in their absorption, distribution, metabolism, and excretion. These differences, including bioavailability, half-life, and the presence of active metabolites, are critical for clinical decision-making. For instance, losartan (B1675146) is a prodrug that is converted to a more potent active metabolite, EXP3174, which is largely responsible for its therapeutic effect.[1][2] In contrast, other sartans like valsartan (B143634) and olmesartan (B1677269) are active as the parent drug.[3][4] Telmisartan (B1682998) is notable for having the longest half-life, approximately 24 hours, which supports a sustained 24-hour blood pressure control with once-daily dosing.[5][6][7]
The following table summarizes the key pharmacokinetic parameters for several major AT1 blockers.
| Parameter | Losartan | Valsartan | Irbesartan | Candesartan (B1668252) | Olmesartan | Telmisartan | Azilsartan | Eprosartan (B1671555) |
| Prodrug | Yes | No | No | Yes | Yes | No | Yes | No |
| Bioavailability (%) | ~33[2][8] | ~25 | 60–80[9] | ~15 (as candesartan)[10] | ~26[11] | 42–58 (dose-dependent)[5][7] | ~60[12][13] | ~13[14][15] |
| Tmax (hours) | 1 (Losartan), 3–4 (EXP3174)[1][8] | 2–4[16] | 1.5–2[9] | 3–5[10] | 1–2[11] | 0.5–1 | 1.5–3[13] | 1–2[14] |
| Plasma Protein Binding (%) | >98[1] | 95[16] | ~90[17] | >99[10][18] | >99[11] | >99.5[5][7] | >99[13][19] | ~98[14] |
| Active Metabolite | Yes (EXP3174)[1][2] | No | No | Yes (Candesartan)[10] | Yes (Olmesartan)[4] | No | Yes (Azilsartan)[13] | No |
| Metabolism | CYP2C9, CYP3A4[1][2] | Minimal[20] | CYP2C9, Glucuronidation[9] | Ester hydrolysis (prodrug activation)[10] | Ester hydrolysis (prodrug activation)[4] | Glucuronidation[5][7] | CYP2C9 (major), Ester hydrolysis[13] | Minimal, Glucuronidation[14] |
| Elimination Half-life (t½, hours) | 1.5–2.5 (Losartan), 6–9 (EXP3174)[1][21] | ~6[16] | 11–15[9] | ~9[22] | ~13[11] | ~24[5][7] | ~11[12][13] | 5–9[14] |
| Excretion | Renal and Biliary[1] | 70% Fecal, 30% Renal[16] | Biliary and Renal[9] | 60% Renal, 40% Biliary[22] | 50-65% Fecal, 35-50% Renal[11] | >97% Fecal (Biliary)[5][7] | 55% Fecal, 42% Renal[12][13] | 90% Fecal, 7% Renal[15] |
| Food Effect | Minimal (~10% decrease in absorption)[2] | 40–50% decrease in bioavailability[20] | No significant effect[9] | No significant effect[10] | No significant effect[11] | Minor reduction in bioavailability[7] | No significant effect[13] | Delays and reduces absorption (<25%)[14][15] |
Experimental Protocols
The determination of pharmacokinetic parameters for AT1 blockers relies on standardized clinical pharmacology studies. A typical experimental design to assess single-dose pharmacokinetics, bioavailability, and food effect is described below.
Study Design: A common approach is an open-label, randomized, single-dose, crossover study in healthy adult volunteers. For a food-effect study, a two-way crossover design is used where subjects receive the drug under fasted and fed conditions, separated by a washout period.
Methodology:
-
Subject Recruitment: Healthy male and female volunteers (typically aged 18-45) are enrolled after screening for inclusion/exclusion criteria, including normal renal and hepatic function.
-
Dosing: After an overnight fast (at least 10 hours), subjects receive a single oral dose of the AT1 blocker tablet with a standardized volume of water. For food-effect arms, the drug is administered after a standardized high-fat breakfast.
-
Blood Sampling: Serial venous blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) at pre-defined time points: pre-dose (0 hours) and at multiple intervals post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours). The sampling schedule is designed to adequately capture the absorption, distribution, and elimination phases.[23]
-
Sample Processing and Bioanalysis: Plasma is separated by centrifugation and stored frozen (e.g., at -20°C or -80°C) until analysis. Drug and active metabolite concentrations in plasma are quantified using a validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method. This technique provides high sensitivity and selectivity.
-
Pharmacokinetic Analysis: Plasma concentration-time data for each subject is analyzed using non-compartmental methods with specialized software (e.g., Phoenix WinNonlin). Key parameters are calculated as follows:
-
Cmax (Maximum Plasma Concentration) and Tmax (Time to Cmax) are obtained directly from the observed data.[24]
-
AUC0-t (Area Under the Curve from time 0 to the last measurable concentration) is calculated using the linear trapezoidal rule.[24]
-
AUC0-∞ (AUC extrapolated to infinity) is calculated as AUC0-t + (Ct / λz), where Ct is the last measurable concentration and λz is the terminal elimination rate constant.
-
t½ (Elimination Half-life) is calculated as 0.693 / λz.
-
Bioavailability (F) is calculated by comparing the AUC after oral administration to the AUC after an intravenous (IV) dose.[9]
-
Signaling Pathway and Mechanism of Action
AT1 blockers exert their therapeutic effects by interrupting the Renin-Angiotensin-Aldosterone System (RAAS). This pathway is crucial for regulating blood pressure and fluid balance. The diagram below illustrates the RAAS cascade and the specific point of intervention for AT1 receptor blockers.
Caption: The Renin-Angiotensin-Aldosterone System and the site of action for AT1 blockers.
References
- 1. Losartan - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. ovid.com [ovid.com]
- 4. Olmesartan Medoxomil: Pharmacokinetics and Clinical Applications_Chemicalbook [chemicalbook.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Pharmacokinetics of orally and intravenously administered telmisartan in healthy young and elderly volunteers and in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. drugs.com [drugs.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Candesartan cilexetil: Pharmacodynamics, Pharmacokinetics and Therapeutic Uses_Chemicalbook [chemicalbook.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Azilsartan - Wikipedia [en.wikipedia.org]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. Pharmacokinetics of eprosartan in healthy subjects, patients with hypertension, and special populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. Valsartan - Wikipedia [en.wikipedia.org]
- 17. Clinical pharmacokinetics of angiotensin II (AT1) receptor blockers in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Clinical pharmacokinetics of candesartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. go.drugbank.com [go.drugbank.com]
- 21. Clinical pharmacokinetics of losartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ahajournals.org [ahajournals.org]
- 23. ovid.com [ovid.com]
- 24. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
Benchmarking LY301875 Against Standard of Care AT1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational Angiotensin II Type 1 (AT1) receptor antagonist, LY301875, with established standard-of-care AT1 inhibitors, including Losartan, Valsartan, and Candesartan. The information presented is collated from preclinical pharmacological studies to assist in evaluating its potential therapeutic profile.
Quantitative Comparison of AT1 Receptor Antagonists
The following tables summarize the binding affinities and inhibitory concentrations of LY301875 against standard-of-care AT1 inhibitors. This data is crucial for understanding the relative potency and receptor interaction of these compounds.
| Compound | pIC50[1] | IC50 (nM)[2] | pKi |
| LY301875 | 8.2 | 5.9 | - |
| Candesartan | - | - | 8.61 |
| Telmisartan | - | - | 8.19 |
| Valsartan | - | - | 7.65 |
| Losartan | 7.4 - 8.7[1] | - | 7.17 |
pIC50, pKi, and IC50 are measures of the binding affinity and inhibitory potency of a drug. Higher pIC50 and pKi values, and lower IC50 values, indicate greater potency.
Experimental Protocols
The data presented in this guide is primarily derived from in vitro radioligand binding assays and functional assays using Chinese Hamster Ovary (CHO) cells recombinantly expressing the human AT1 receptor.
Radioligand Binding Assay for AT1 Receptor
Objective: To determine the binding affinity (IC50 and Ki values) of test compounds for the human AT1 receptor.
Methodology:
-
Cell Culture and Membrane Preparation:
-
CHO cells stably transfected with the human AT1 receptor gene are cultured under standard conditions.
-
Cells are harvested, and crude membrane preparations are isolated by homogenization and centrifugation.
-
-
Binding Assay:
-
Cell membranes are incubated with a radiolabeled ligand, typically [3H]-Angiotensin II, at a concentration below its Kd for the AT1 receptor.
-
Increasing concentrations of the unlabeled test compounds (LY301875, Losartan, etc.) are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a saturating concentration of an unlabeled AT1 receptor antagonist.
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.
-
-
Separation and Detection:
-
Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters, representing the bound ligand, is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.
-
The IC50 value can be converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the radiolabeled ligand.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Angiotensin II Type 1 receptor signaling pathway and a typical experimental workflow for evaluating AT1 receptor antagonists.
Caption: Angiotensin II Type 1 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Discussion
The available in vitro data indicates that LY301875 is a potent AT1 receptor antagonist. Its pIC50 value of 8.2 and IC50 value of 5.9 nM in studies using human AT1 receptors suggest a high affinity for the receptor. When compared to the pKi values of standard-of-care AT1 inhibitors, LY301875 appears to have a comparable or potentially higher affinity than some established drugs like Losartan and Valsartan.
It is important to note that direct comparisons of absolute values from different studies should be made with caution due to potential variations in experimental conditions. However, the data provides a strong indication of the potent AT1 receptor blocking activity of LY301875. Further in vivo studies are necessary to fully elucidate its pharmacological profile, including its efficacy, duration of action, and safety in comparison to current therapeutic options. The classification of LY301875 as an insurmountable antagonist suggests a long-lasting receptor blockade, a characteristic it shares with some of the newer generation sartans like Candesartan. This property may translate into a longer duration of action in vivo.
References
In Vitro and In Vivo Correlation of LY301875 Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the angiotensin II type 1 (AT1) receptor antagonist, LY301875, with other established alternatives. The information presented herein is intended to offer an objective overview of its performance based on available experimental data.
Introduction
LY301875 is a non-peptide, insurmountable antagonist of the angiotensin II type 1 (AT1) receptor.[1][2] Its activity has been characterized in both in vitro and in vivo settings, demonstrating its potential as a modulator of the renin-angiotensin system. This guide summarizes the key quantitative data, details the experimental methodologies employed in its evaluation, and provides visual representations of its mechanism of action and experimental workflows.
Data Presentation: In Vitro and In Vivo Activity
The following tables summarize the available quantitative data for LY301875 in comparison to other well-characterized AT1 receptor antagonists, losartan (B1675146) and valsartan (B143634).
Table 1: In Vitro Receptor Binding Affinity of AT1 Receptor Antagonists
| Compound | Assay Type | Cell Line | Radioligand | Parameter | Value |
| LY301875 | Radioligand Binding | CHO cells expressing human AT1 receptors | [3H]-Angiotensin II | IC50 | 5.9 nM[3] |
| LY301875 | pKB | 9.6[4] | |||
| Losartan | Radioligand Binding | IC50 | 20 nM[5][6] | ||
| Losartan | Radioligand Binding | COS-7 cells expressing wild type AT1 receptors | [3H]-Angiotensin II | pKi | 7.17[7] |
| Valsartan | Radioligand Binding | COS-7 cells expressing wild type AT1 receptors | [3H]-Angiotensin II | pKi | 7.65[7] |
Table 2: In Vivo Efficacy of AT1 Receptor Antagonists
| Compound | Animal Model/Study Population | Key Findings |
| LY301875 | Cat pulmonary vascular bed | Influenced vasoconstrictor responses to angiotensin peptides (specific quantitative data not available in the reviewed literature).[8] |
| Valsartan | Adult patients with essential hypertension | Statistically significant reductions in both mean sitting diastolic and systolic blood pressure compared to placebo. A dose-response effect was observed, with optimal doses ranging from 80 to 160 mg once daily.[9] |
Experimental Protocols
In Vitro Radioligand Binding Assay (General Protocol)
A common method to determine the in vitro binding affinity of compounds like LY301875 to the AT1 receptor is through a competitive radioligand binding assay.
-
Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells or COS-7 cells are transiently or stably transfected to express the human AT1 receptor. The cells are cultured and harvested, followed by membrane preparation through homogenization and centrifugation to isolate the membrane fraction containing the receptors.
-
Binding Assay: The cell membranes are incubated with a constant concentration of a radiolabeled ligand, such as [3H]-Angiotensin II, and varying concentrations of the unlabeled competitor compound (e.g., LY301875, losartan).
-
Incubation and Separation: The incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium. The bound and free radioligand are then separated, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50). This value can be used to calculate the inhibition constant (Ki) or presented as pKi (-log Ki).
In Vivo Hypertension Model (General Protocol)
Animal models are crucial for evaluating the in vivo efficacy of antihypertensive agents. A commonly used model is the spontaneously hypertensive rat (SHR).
-
Animal Model: Adult male spontaneously hypertensive rats are used as a model of essential hypertension.
-
Drug Administration: The test compound (e.g., an AT1 receptor antagonist) is administered orally or via another appropriate route at various doses. A control group receives a vehicle.
-
Blood Pressure Measurement: Systolic and diastolic blood pressure, as well as heart rate, are measured at baseline and at multiple time points after drug administration. This is often done using non-invasive methods like the tail-cuff method or through telemetry.
-
Data Analysis: The changes in blood pressure from baseline are calculated for each dose group and compared to the vehicle control group to determine the antihypertensive efficacy of the compound. Dose-response curves can be generated to identify the optimal dose.
Mandatory Visualizations
Angiotensin II Signaling Pathway
The following diagram illustrates the signaling pathway of Angiotensin II through the AT1 receptor, which is the primary target of LY301875.
Caption: Angiotensin II signaling pathway via the AT1 receptor.
Experimental Workflow: In Vitro Binding Assay
The following diagram outlines the general workflow for an in vitro radioligand binding assay to determine the affinity of a compound for a target receptor.
Caption: General workflow for an in vitro radioligand binding assay.
References
- 1. guidetopharmacology.org [guidetopharmacology.org]
- 2. fmre-gske.be [fmre-gske.be]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. scispace.com [scispace.com]
- 8. medschool.lsuhsc.edu [medschool.lsuhsc.edu]
- 9. The efficacy and safety of valsartan compared with placebo in the treatment of patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to In Vitro Drug Efficacy: Statistical Comparison and Methodologies
For researchers and scientists in the field of drug development, rigorous in vitro testing is the cornerstone of identifying promising therapeutic candidates. This guide provides a comprehensive overview of the statistical analysis and experimental protocols required to compare the efficacy of different drugs in a laboratory setting. By presenting clear, actionable data and methodologies, this guide aims to facilitate informed decision-making in the preclinical drug discovery process.
Data Presentation: Comparing Drug Efficacy
Quantitative data from in vitro assays are most effectively communicated through structured tables. This allows for a direct and unambiguous comparison of key efficacy parameters, such as the half-maximal inhibitory concentration (IC50).
Table 1: Comparative Efficacy of Drug A and Drug B on Cancer Cell Line X
| Drug | Target | Assay Type | IC50 (nM) ± SEM | Statistical Significance (p-value) |
| Drug A | Kinase 1 | Cell Viability (MTT) | 50 ± 5 | < 0.05 |
| Drug B | Kinase 1 | Cell Viability (MTT) | 150 ± 12 | |
| Control | Vehicle | Cell Viability (MTT) | N/A |
Table 2: Induction of Apoptosis by Drug C and Drug D in Cancer Cell Line Y
| Drug | Target | Assay Type | Fold Increase in Caspase-3/7 Activity ± SD | Statistical Significance (p-value) |
| Drug C | Apoptosis Regulator | Caspase-Glo 3/7 | 4.5 ± 0.8 | < 0.01 |
| Drug D | Apoptosis Regulator | Caspase-Glo 3/7 | 2.1 ± 0.4 | |
| Control | Vehicle | Caspase-Glo 3/7 | 1.0 ± 0.2 |
Statistical Analysis: Ensuring Robust Comparisons
The statistical significance of differences in drug efficacy should be determined using appropriate tests. The choice of test depends on the experimental design and the type of data collected.
Comparing IC50 Values
The Extra Sum-of-Squares F-test is a robust method for comparing the IC50 values of two or more dose-response curves. This test determines whether a single curve can adequately fit all the data sets or if individual curves provide a statistically significant better fit. A low p-value (typically < 0.05) suggests that the IC50 values are significantly different.
Alternatively, if you have multiple independent IC50 values for each drug, a Student's t-test (for comparing two drugs) or an Analysis of Variance (ANOVA) (for comparing more than two drugs) can be used. This approach directly compares the mean IC50 values.
Experimental Protocols
Detailed and consistent experimental protocols are crucial for generating reliable and reproducible data.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][2][3]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of the test compounds and a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.[1]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[4][5][6][7][8]
Protocol:
-
Cell Seeding and Treatment: Plate and treat cells with the test compounds as described for the MTT assay.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add the Caspase-Glo® 3/7 Reagent to each well of the 96-well plate.
-
Incubation: Incubate the plate at room temperature for 30 minutes to 3 hours to allow for cell lysis and the caspase reaction to generate a luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a luminometer. The light output is proportional to the amount of caspase activity.
Signaling Pathways in Drug Efficacy
Understanding the molecular pathways affected by a drug is critical for mechanism-of-action studies. Below are diagrams of two key signaling pathways often implicated in cancer and drug response.
Caption: A generalized experimental workflow for in vitro drug efficacy testing.
Caption: The PI3K/AKT signaling pathway, crucial in cell survival and proliferation.[9][10][11][12][13]
Caption: The MAPK/ERK signaling pathway, a key regulator of cell proliferation and survival.[14][15][16][17][18]
References
- 1. MTT assay overview | Abcam [abcam.com]
- 2. researchhub.com [researchhub.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 5. promega.com [promega.com]
- 6. promega.com [promega.com]
- 7. ulab360.com [ulab360.com]
- 8. tripod.nih.gov [tripod.nih.gov]
- 9. Frontiers | The Role of PI3K/AKT Signaling Pathway in Drug-induced Inhibition of Cancer Proliferation [frontiersin.org]
- 10. Role of AKT signaling in DNA repair and clinical response to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. imrpress.com [imrpress.com]
- 13. Role of Akt signaling in resistance to DNA-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity - ProQuest [proquest.com]
- 17. Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer [frontiersin.org]
Safety Operating Guide
Essential Procedures for the Safe Disposal of LY 301875
The following guidelines provide comprehensive, step-by-step procedures for the safe disposal of LY 301875, a substance identified as Lysine ethyl ester diisocyanate. These protocols are designed for researchers, scientists, and drug development professionals to ensure the safe handling and management of this chemical waste, thereby minimizing environmental impact and personnel exposure. Adherence to these procedures is critical for maintaining a safe laboratory environment.
Hazard Identification and Classification
This compound is a hazardous chemical requiring careful handling. The primary hazards associated with this compound are summarized in the table below, based on data from multiple safety data sheets (SDS).
| Hazard Classification | Category | Description |
| Acute Inhalation Toxicity | Category 3 | Toxic if inhaled.[1] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][2] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation.[1][2] |
| Respiratory Sensitization | Category 1 | May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][2] |
| Skin Sensitization | Category 1 | May cause an allergic skin reaction.[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[1][2] |
Personnel Protective Equipment (PPE)
Prior to handling this compound for disposal, all personnel must be equipped with the appropriate personal protective equipment (PPE) to prevent exposure.
-
Eye and Face Protection : Wear safety glasses with side-shields or chemical goggles. A face shield may also be necessary.[3]
-
Skin Protection : Chemical-resistant gloves (e.g., nitrile rubber) are required.[1] A lab coat or protective suit should be worn to prevent skin contact.[2]
-
Respiratory Protection : Use a NIOSH-approved respirator with an appropriate cartridge if working in a poorly ventilated area or if there is a risk of inhalation.[1][2]
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound waste.
-
Waste Segregation and Collection :
-
Collect all waste materials containing this compound, including unused product, contaminated consumables (e.g., pipette tips, wipes), and empty containers, in a designated and clearly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.[2]
-
Do not mix with other incompatible waste streams.
-
-
Labeling and Storage :
-
Label the waste container with "Hazardous Waste," the chemical name ("this compound" or "Lysine ethyl ester diisocyanate"), and the associated hazard symbols (e.g., toxic, irritant).
-
Store the sealed waste container in a designated, well-ventilated, and secure area, away from heat and sources of ignition.[2] The storage area should be inaccessible to unauthorized personnel.
-
-
Waste Manifest and Documentation :
-
Maintain a detailed log of the waste generated, including the quantity and date of accumulation.
-
Complete all required hazardous waste manifest forms as per institutional and local regulations.
-
-
Arranging for Disposal :
-
Disposal of this compound must be carried out by a licensed and approved hazardous waste disposal company.[2][3]
-
Contact your institution's Environmental Health and Safety (EHS) office to coordinate the pickup and disposal of the waste.
-
Provide the disposal company with a copy of the Safety Data Sheet (SDS) for this compound.
-
-
Spill Management :
-
In the event of a spill, evacuate the area and ensure adequate ventilation.[2]
-
Wearing the appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, dry sand).
-
Collect the absorbed material into a designated hazardous waste container for disposal.[3]
-
Clean the spill area thoroughly with a suitable decontamination solution.
-
Do not allow the spilled material to enter drains or waterways.[3]
-
Diagrams
The following diagrams illustrate the key workflows and logical relationships in the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Caption: Hierarchy of safety controls for handling this compound.
References
Essential Safety and Logistical Guidance for Handling LY301875
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of the investigational compound LY301875. As a novel chemical entity, comprehensive hazard data for LY301875 is not yet fully available. Therefore, it is imperative to treat this compound with a high degree of caution, assuming it to be potentially hazardous. The following guidelines are based on best practices for handling investigational drugs and should be strictly adhered to in all laboratory and research settings.
Personal Protective Equipment (PPE)
Due to the unknown toxicological profile of LY301875, a comprehensive approach to personal protection is mandatory to minimize exposure risk. The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Required PPE | Rationale |
| Weighing and Aliquoting (Solid Form) | - Full-face respirator with P100 (or equivalent) particulate filter- Chemical-resistant disposable gown or lab coat- Double-layered chemical-resistant gloves (e.g., nitrile)- Safety glasses with side shields (worn under face shield)- Disposable shoe covers | High risk of aerosol generation and inhalation of fine particles. Full-face protection prevents ocular and respiratory exposure. Double gloving provides an additional barrier against dermal absorption. |
| Solution Preparation and Handling | - Chemical fume hood- Chemical splash goggles- Chemical-resistant lab coat- Chemical-resistant gloves (e.g., nitrile)- Closed-toe shoes | Minimizes inhalation of potential vapors and protects against accidental splashes to the eyes and skin. |
| In Vitro / In Vivo Experiments | - Biosafety cabinet (if applicable)- Safety glasses with side shields or chemical splash goggles- Lab coat- Nitrile gloves- Closed-toe shoes | Standard laboratory practice to prevent contamination of experiments and protect against accidental exposure. |
| Waste Disposal | - Chemical splash goggles- Chemical-resistant lab coat- Heavy-duty chemical-resistant gloves- Closed-toe shoes | Protects against splashes and direct contact with potentially hazardous waste materials. |
Operational and Disposal Plans
A clear and systematic approach to the handling and disposal of LY301875 is essential to ensure the safety of all personnel and to maintain environmental compliance.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. If compromised, do not open and follow emergency spill procedures.
-
Labeling: Ensure the container is clearly labeled with the compound identifier (LY301875), date of receipt, and any known hazard warnings.
-
Storage: Store LY301875 in a designated, well-ventilated, and restricted-access area. The storage location should be cool, dry, and away from incompatible materials. Consult any available supplier information for specific storage temperature requirements.
Spill Management
In the event of a spill, immediate and appropriate action is critical.
-
Evacuate: Immediately evacuate all non-essential personnel from the affected area.
-
Isolate: Secure the area and prevent entry.
-
Ventilate: Increase ventilation to the area, if safe to do so.
-
PPE: Don the appropriate PPE as outlined in the table above before attempting to clean the spill.
-
Containment & Cleanup (Solid): Gently cover the spill with an absorbent material (e.g., vermiculite (B1170534) or sand) to prevent aerosolization. Carefully scoop the material into a labeled, sealed waste container.
-
Containment & Cleanup (Liquid): Absorb the spill with an inert absorbent material. Place the absorbed material into a labeled, sealed waste container.
-
Decontamination: Decontaminate the spill area with an appropriate solvent (e.g., 70% ethanol), followed by a thorough cleaning with soap and water.
-
Report: Report the spill to the laboratory supervisor and the institutional safety office.
Disposal Plan
All waste materials contaminated with LY301875 must be treated as hazardous waste.
-
Waste Segregation: Segregate all LY301875 waste, including empty containers, contaminated PPE, and experimental materials, from general laboratory waste.
-
Waste Containers: Use clearly labeled, leak-proof, and puncture-resistant containers for all LY301875 waste.
-
Disposal Vendor: Arrange for the disposal of hazardous waste through a licensed and approved environmental waste management vendor. Follow all local, state, and federal regulations for hazardous waste disposal.
Visual Guidance: Workflow and Logical Relationships
To further clarify the necessary procedures, the following diagrams illustrate the operational workflow for handling LY301875 and the logical relationships for hazard assessment and control.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
